Lintopride
Description
Properties
IUPAC Name |
4-amino-5-chloro-N-[(1-ethyl-4,5-dihydroimidazol-2-yl)methyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O2/c1-3-19-5-4-17-13(19)8-18-14(20)9-6-10(15)11(16)7-12(9)21-2/h6-7H,3-5,8,16H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCKISCWHDATBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN=C1CNC(=O)C2=CC(=C(C=C2OC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148049 | |
| Record name | Lintopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107429-63-0 | |
| Record name | Lintopride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107429630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lintopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LINTOPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2R0GEU722 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Lintopride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lintopride is a benzamide derivative with a targeted mechanism of action primarily centered on the serotonergic system within the gastrointestinal (GI) tract. It functions as a potent 5-hydroxytryptamine receptor 4 (5-HT4) antagonist and a moderate 5-hydroxytryptamine receptor 3 (5-HT3) antagonist. This dual antagonism modulates cholinergic pathways in the enteric nervous system, influencing gastrointestinal motility. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological effects of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Introduction
Gastrointestinal motility is a complex process regulated by the enteric nervous system, which is significantly influenced by various neurotransmitters, including serotonin (5-HT). This compound has been investigated for its potential to modulate GI motility through its interaction with specific serotonin receptors. Understanding the precise mechanism of action of this compound is crucial for its potential therapeutic applications in disorders of gastrointestinal transit.
Core Mechanism of Action: Dual Antagonism of 5-HT4 and 5-HT3 Receptors
This compound's pharmacological activity is characterized by its potent and moderate antagonism of 5-HT4 and 5-HT3 receptors, respectively.[1][2][3]
Antagonism of the 5-HT4 Receptor
The 5-HT4 receptor is a Gs-protein-coupled receptor predominantly expressed on enteric neurons.[4] Activation of this receptor by serotonin initiates a signaling cascade that leads to the facilitation of acetylcholine (ACh) release from cholinergic nerve terminals.[5] This enhanced ACh release promotes smooth muscle contraction and accelerates gastrointestinal transit.
This compound, as a potent antagonist, binds to the 5-HT4 receptor without activating it, thereby blocking the binding of endogenous serotonin. This inhibitory action prevents the downstream signaling cascade, leading to a modulation of acetylcholine release.
Antagonism of the 5-HT3 Receptor
The 5-HT3 receptor is a ligand-gated ion channel located on enteric neurons. Activation of 5-HT3 receptors by serotonin causes rapid depolarization of the neuron, leading to the release of various neurotransmitters, including acetylcholine, which can contribute to nausea, vomiting, and visceral pain perception. This compound's moderate antagonism of 5-HT3 receptors may contribute to its overall effect on gastrointestinal function and sensation.
Signaling Pathways
The interaction of this compound with 5-HT4 and 5-HT3 receptors initiates distinct intracellular signaling events.
5-HT4 Receptor Antagonism Signaling Pathway
The 5-HT4 receptor is coupled to a stimulatory G-protein (Gs). Agonist binding typically leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets that facilitate the release of acetylcholine from presynaptic nerve terminals.
By acting as an antagonist, this compound prevents this Gs-protein activation, thereby inhibiting the production of cAMP and subsequent PKA-mediated facilitation of acetylcholine release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effects of this compound, a 5HT-4 antagonist, on oesophageal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT4 receptor - Wikipedia [en.wikipedia.org]
- 5. Synergy between 5-HT4 receptor stimulation and phosphodiesterase 4 inhibition in facilitating acetylcholine release in human large intestinal circular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Lintopride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lintopride is a substituted benzamide with prokinetic gastrointestinal activity, primarily acting as a 5-HT4 receptor agonist.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties. Due to the limited availability of a specific, publicly documented synthesis pathway, this guide proposes a plausible synthetic route based on established chemical principles for analogous compounds. Furthermore, it details the expected analytical characterization of this compound using modern spectroscopic techniques and outlines standardized, detailed experimental protocols for the evaluation of its biological activity, including receptor binding and functional assays. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of gastrointestinal prokinetic agents.
Introduction
This compound, with the IUPAC name 4-amino-5-chloro-N-[(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)methyl]-2-methoxybenzamide, is a compound of interest for its potential therapeutic effects on gastrointestinal motility.[1] Its mechanism of action is primarily attributed to its agonistic activity at serotonin 5-HT4 receptors, which are known to play a crucial role in regulating peristalsis and other gastrointestinal functions. This guide provides a detailed technical overview of this compound, covering its synthesis, characterization, and biological evaluation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 4-amino-5-chloro-N-[(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)methyl]-2-methoxybenzamide[1] |
| Synonyms | ACEMM, Lintoprida, Lintopridum[1] |
| CAS Number | 107429-63-0[1] |
| Molecular Formula | C₁₄H₁₉ClN₄O₂ |
| Molecular Weight | 310.78 g/mol |
| Predicted Boiling Point | 494.1 ± 45.0 °C |
| Predicted Density | 1.35 ± 0.1 g/cm³ |
| Solubility | Soluble in DMSO |
Synthesis of this compound
Proposed Synthetic Pathway:
The synthesis of this compound can be envisioned in two main stages:
-
Synthesis of the key intermediate: 4-amino-5-chloro-2-methoxybenzoic acid.
-
Amide coupling: Reaction of the benzoic acid derivative with 2-(aminomethyl)-1-ethyl-4,5-dihydro-1H-imidazole.
A generalized reaction scheme is presented below:
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical):
Stage 1: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid
-
To a solution of 4-amino-2-methoxybenzoic acid in a suitable solvent (e.g., DMF or acetic acid), add an equimolar amount of a chlorinating agent such as N-chlorosuccinimide (NCS).
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Stage 2: Synthesis of 2-(aminomethyl)-1-ethyl-4,5-dihydro-1H-imidazole
This intermediate can be prepared from N-ethylethylenediamine through cyclization with a suitable one-carbon source, such as a derivative of cyanogen bromide or a similar reagent, followed by reduction of the resulting amidine.
Stage 3: Amide Coupling to form this compound
-
Dissolve 4-amino-5-chloro-2-methoxybenzoic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add an activating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst like 4-dimethylaminopyridine (DMAP).
-
To this activated mixture, add a solution of 2-(aminomethyl)-1-ethyl-4,5-dihydro-1H-imidazole in the same solvent.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off any precipitated urea by-product (if DCC is used).
-
The filtrate is then washed sequentially with a dilute acid solution (e.g., 1N HCl), a dilute base solution (e.g., saturated NaHCO₃), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography on silica gel.
Characterization of this compound
The structural elucidation and confirmation of the synthesized this compound would be performed using a combination of spectroscopic methods.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons in the 6-8 ppm region. - Methoxy group singlet around 3.8-4.0 ppm. - Signals for the ethyl group (triplet and quartet). - Methylene and methine protons of the dihydroimidazole ring. - Amine and amide protons (may be broad and exchangeable with D₂O). |
| ¹³C NMR | - Aromatic carbons in the 100-160 ppm region. - Carbonyl carbon of the amide around 165-170 ppm. - Methoxy carbon around 55-60 ppm. - Aliphatic carbons of the ethyl and dihydroimidazole moieties. |
| IR Spectroscopy | - N-H stretching vibrations (amine and amide) in the 3200-3500 cm⁻¹ region. - C-H stretching vibrations (aromatic and aliphatic) in the 2800-3100 cm⁻¹ region. - C=O stretching vibration (amide) around 1640-1680 cm⁻¹. - C=N stretching of the dihydroimidazole ring. - C-O stretching of the methoxy group. - C-Cl stretching vibration. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (310.78 for the free base). - Characteristic fragmentation patterns corresponding to the loss of side chains and cleavage of the amide bond. |
Biological Activity and Mechanism of Action
This compound is a 5-HT4 receptor agonist. The activation of 5-HT4 receptors, which are G-protein coupled receptors, leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade in enteric neurons is thought to promote the release of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction and enhances gastrointestinal motility.
Caption: Signaling pathway of this compound via the 5-HT4 receptor.
Experimental Protocols for Biological Evaluation
The following are detailed, standard protocols that can be used to assess the biological activity of this compound.
5-HT4 Receptor Binding Assay
This assay determines the affinity of this compound for the 5-HT4 receptor.
Caption: Workflow for a 5-HT4 receptor binding assay.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the 5-HT4 receptor (e.g., guinea pig striatum or a stable cell line) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Binding Reaction: In a 96-well plate, add the membrane preparation, a radiolabeled 5-HT4 antagonist (e.g., [³H]-GR113808), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Intracellular cAMP Measurement Assay
This functional assay measures the ability of this compound to stimulate cAMP production following 5-HT4 receptor activation.
Methodology:
-
Cell Culture: Plate cells stably expressing the 5-HT4 receptor (e.g., CHO or HEK293 cells) in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., TR-FRET, HTRF, or ELISA-based kits).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response).
In Vivo Gastrointestinal Motility Assay (Charcoal Meal Transit)
This in vivo assay assesses the prokinetic effect of this compound in animal models.
Methodology:
-
Animal Preparation: Fast mice or rats overnight with free access to water.
-
Drug Administration: Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the start of the transit measurement.
-
Charcoal Meal Administration: Administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) orally to each animal.
-
Transit Time Measurement: After a specific time (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.
-
Measurement: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Data Analysis: Calculate the gastrointestinal transit as a percentage of the total length of the small intestine traveled by the charcoal front. Compare the transit in the this compound-treated group to the vehicle-treated group.
Conclusion
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound. While a specific published synthesis protocol remains elusive, a plausible synthetic route has been proposed. The expected analytical data and detailed experimental protocols for assessing its 5-HT4 receptor agonist activity are provided to facilitate further research and development of this and related prokinetic agents. The information presented herein is intended to serve as a valuable resource for scientists and researchers in the field of gastrointestinal drug discovery.
References
Biological Activity Screening of Lintopride: A Technical Guide
Disclaimer: Publicly available quantitative biological activity data and detailed experimental protocols specifically for Lintopride are scarce. Therefore, this guide provides a comprehensive framework for the biological screening of a prokinetic benzamide with a similar proposed mechanism of action, utilizing data from closely related and well-characterized compounds as illustrative examples. The methodologies and data presented herein are intended to serve as a template for the evaluation of this compound's pharmacological profile.
Introduction
This compound is a substituted benzamide derivative with potential prokinetic properties. Structurally related to other gastrointestinal prokinetic agents, its mechanism of action is hypothesized to involve modulation of serotonin (5-HT) and dopamine receptors, key players in the regulation of gut motility. This technical guide outlines a systematic approach to screen and characterize the biological activity of this compound, focusing on its interactions with the 5-HT₄ receptor and the dopamine D₂ receptor, and its functional consequence on acetylcholine release.
Core Pharmacological Profile: Receptor Binding Affinity
A primary step in characterizing a novel compound is to determine its binding affinity for its putative molecular targets. For this compound, this involves assessing its interaction with the 5-HT₄ and dopamine D₂ receptors.
Data Presentation: Receptor Binding Affinities
The following table summarizes representative binding affinity data for prokinetic benzamides at the human 5-HT₄ and dopamine D₂ receptors. This data serves as a benchmark for interpreting the results of this compound screening.
| Compound | 5-HT₄ Receptor (Ki, nM) | Dopamine D₂ Receptor (Ki, nM) |
| This compound | Data Not Available | Data Not Available |
| Cisapride (Example) | 14.8 | 310 |
| Prucalopride (Example) | 0.68 | >10,000 |
| Metoclopramide (Example) | 250 | 27 |
Note: The data for Cisapride, Prucalopride, and Metoclopramide are illustrative and sourced from publicly available pharmacological studies. The binding affinity of this compound would be determined using the protocols outlined below.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₄ and dopamine D₂ receptors.
Materials:
-
Cell membranes expressing the recombinant human 5-HT₄ receptor or dopamine D₂ receptor.
-
Radioligands: [³H]-GR113808 (for 5-HT₄) and [³H]-Spiperone (for D₂).
-
Non-specific binding competitors: Serotonin (for 5-HT₄) and Haloperidol (for D₂).
-
Test compound: this compound.
-
Incubation buffer, scintillation cocktail, 96-well plates, filter mats, and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of the respective competitor instead of this compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filter mats to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Activity: In Vitro Efficacy
Following the determination of binding affinity, it is crucial to assess the functional activity of this compound at its target receptors. For the 5-HT₄ receptor, this typically involves measuring its ability to stimulate adenylyl cyclase, while for the dopamine D₂ receptor, its antagonist activity is evaluated by its ability to inhibit agonist-induced responses.
Data Presentation: Functional Efficacy
This table presents example functional data for well-characterized prokinetic agents.
| Compound | 5-HT₄ Receptor Agonism (EC₅₀, nM) | Dopamine D₂ Receptor Antagonism (IC₅₀, nM) |
| This compound | Data Not Available | Data Not Available |
| Cisapride (Example) | 1.8 | 180 |
| Prucalopride (Example) | 0.9 | >10,000 |
| Metoclopramide (Example) | 110 | 30 |
Note: This data is for illustrative purposes. The functional efficacy of this compound would be determined using the protocols described below.
Experimental Protocol: 5-HT₄ Receptor-Mediated cAMP Assay
Objective: To determine the agonist efficacy (EC₅₀) and intrinsic activity of this compound at the human 5-HT₄ receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT₄ receptor.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Test compound: this compound.
-
Reference agonist: Serotonin.
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Culture the cells to an appropriate density in 96-well plates.
-
Compound Treatment: Replace the culture medium with a stimulation buffer containing varying concentrations of this compound or the reference agonist.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the EC₅₀ value and the maximum response (Emax) using non-linear regression. Calculate the intrinsic activity relative to the reference agonist.
Experimental Protocol: Dopamine D₂ Receptor Antagonism Assay
Objective: To determine the antagonist potency (IC₅₀) of this compound at the human dopamine D₂ receptor.
Materials:
-
Cells expressing the human dopamine D₂ receptor.
-
A functional assay to measure D₂ receptor activation (e.g., GTPγS binding assay, calcium mobilization assay, or reporter gene assay).
-
Reference agonist: Dopamine or Quinpirole.
-
Test compound: this compound.
Procedure:
-
Assay Setup: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of the reference agonist (typically its EC₈₀) to all wells except the basal control.
-
Signal Detection: Measure the functional response (e.g., GTPγS binding, calcium fluorescence, or reporter gene expression) according to the specific assay protocol.
-
Data Analysis: Plot the percentage of inhibition of the agonist response against the log concentration of this compound. Determine the IC₅₀ value using non-linear regression.
Mechanism of Action: Acetylcholine Release
A key downstream effect of 5-HT₄ receptor agonism in the enteric nervous system is the enhancement of acetylcholine (ACh) release, which in turn stimulates gastrointestinal motility.
Experimental Protocol: Acetylcholine Release Assay
Objective: To evaluate the effect of this compound on acetylcholine release from enteric neurons.
Materials:
-
Isolated longitudinal muscle-myenteric plexus (LMMP) preparations from guinea pig ileum.
-
Krebs solution.
-
Test compound: this compound.
-
5-HT₄ antagonist (e.g., GR 113808) for mechanism confirmation.
-
Acetylcholine assay kit (e.g., colorimetric or fluorometric).
Procedure:
-
Tissue Preparation: Dissect the LMMP from the guinea pig ileum and mount the tissue in an organ bath containing Krebs solution, bubbled with 95% O₂ / 5% CO₂.
-
Compound Incubation: Add varying concentrations of this compound to the organ bath and incubate for a specified period.
-
Sample Collection: Collect samples of the bathing solution at baseline and after compound addition.
-
Acetylcholine Measurement: Measure the concentration of acetylcholine in the collected samples using a suitable assay kit.
-
Mechanism Confirmation: In a separate set of experiments, pre-incubate the tissue with a 5-HT₄ antagonist before adding this compound to confirm that the effect is receptor-mediated.
-
Data Analysis: Express the acetylcholine release as a percentage of the basal release. Plot the percentage increase in acetylcholine release against the log concentration of this compound to determine its potency and efficacy.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows can aid in understanding the biological context and the experimental design.
5-HT₄ Receptor Agonist Signaling Pathway.
Dopamine D₂ Receptor Antagonist Signaling Pathway.
Experimental Workflow for Receptor Binding Assay.
Conclusion
This technical guide provides a comprehensive framework for the biological activity screening of this compound. By systematically evaluating its receptor binding affinity, functional efficacy at 5-HT₄ and dopamine D₂ receptors, and its impact on acetylcholine release, a detailed pharmacological profile can be established. The provided protocols and illustrative data from related compounds offer a robust starting point for researchers, scientists, and drug development professionals to elucidate the therapeutic potential of this compound as a gastrointestinal prokinetic agent. The successful execution of these studies will be critical in advancing our understanding of this compound and its potential clinical applications.
An In-Depth Technical Guide to the Therapeutic Target Identification of Lintopride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lintopride, a substituted benzamide, has been identified as a gastrointestinal prokinetic agent. Its therapeutic effects are primarily mediated through its interaction with two key molecular targets: the serotonin 5-HT₄ receptor and the dopamine D₂ receptor. This technical guide provides a comprehensive overview of the identification and characterization of these targets, including detailed experimental protocols and the signaling pathways involved. Contrary to some initial classifications, this guide clarifies that this compound acts as an antagonist at the 5-HT₄ receptor. Quantitative data for this compound's binding affinities and functional potencies at these receptors remain to be fully publicly disclosed in peer-reviewed literature; therefore, this guide presents the established methodologies for determining these values, alongside comparative data for other relevant compounds to provide a framework for its pharmacological profile.
Introduction
Gastrointestinal motility disorders are a prevalent group of conditions characterized by altered transit and contractility of the GI tract. The identification of specific molecular targets that modulate gut function has been pivotal in the development of effective prokinetic agents. This compound has emerged as a compound of interest in this therapeutic area. This document serves as a technical guide to the core therapeutic targets of this compound, detailing its mechanism of action and the experimental procedures used for its pharmacological characterization.
Primary Therapeutic Targets
The prokinetic activity of this compound is attributed to its dual interaction with the following receptors:
-
Serotonin 5-HT₄ Receptor: this compound acts as a potent antagonist at this receptor.[1][2]
-
Dopamine D₂ Receptor: this compound functions as an antagonist at this receptor.
The following sections will delve into the specific mechanisms and experimental validation of this compound's activity at each of these targets.
Serotonin 5-HT₄ Receptor Antagonism
While many prokinetic agents function as 5-HT₄ receptor agonists, promoting gastrointestinal motility, this compound distinguishes itself as a potent 5-HT₄ receptor antagonist.[1][3] This antagonistic action contributes to its overall pharmacological profile and therapeutic effect, which includes increasing lower esophageal sphincter (LOS) basal tone and enhancing peristaltic waves.[2]
Signaling Pathway
The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to the Gαs subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to enhanced neurotransmitter release (e.g., acetylcholine) and smooth muscle contraction, promoting peristalsis.
As an antagonist, this compound binds to the 5-HT₄ receptor but does not elicit this downstream signaling cascade. Instead, it blocks the binding of the endogenous agonist, serotonin (5-HT), thereby preventing the activation of the receptor and the subsequent increase in cAMP.
Figure 1: 5-HT₄ Receptor Signaling Pathway and this compound's Antagonistic Action.
Experimental Protocols for Target Identification
The identification of this compound as a 5-HT₄ receptor antagonist involves a combination of binding and functional assays.
This assay determines the binding affinity (Ki) of this compound for the 5-HT₄ receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.
-
Objective: To determine the Ki of this compound for the 5-HT₄ receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT₄ receptor.
-
Radioligand: Typically [³H]-GR113808, a high-affinity 5-HT₄ antagonist.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled 5-HT₄ antagonist).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Protocol:
-
Incubate the cell membranes with a fixed concentration of [³H]-GR113808 and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for a Radioligand Binding Competition Assay.
This assay measures the ability of this compound to inhibit the agonist-stimulated production of cAMP, confirming its antagonistic activity.
-
Objective: To determine the functional antagonist potency (IC₅₀) of this compound.
-
Materials:
-
A cell line expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells).
-
A known 5-HT₄ receptor agonist (e.g., serotonin or a specific synthetic agonist).
-
This compound at various concentrations.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Protocol:
-
Culture the cells in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a 5-HT₄ agonist (typically at its EC₈₀) in the presence of a phosphodiesterase inhibitor.
-
Lyse the cells and measure the intracellular cAMP levels using a detection kit.
-
Generate a dose-response curve by plotting the inhibition of cAMP production against the log concentration of this compound.
-
Determine the IC₅₀ value from the curve.
-
Dopamine D₂ Receptor Antagonism
This compound also exhibits antagonistic activity at the dopamine D₂ receptor, which is a well-established mechanism for prokinetic agents.
Signaling Pathway
In the gastrointestinal tract, presynaptic D₂ receptors are located on cholinergic neurons of the myenteric plexus. Activation of these receptors by dopamine inhibits the release of acetylcholine (ACh). By blocking these D₂ receptors, this compound prevents the inhibitory effect of dopamine, leading to an increased release of ACh. The elevated ACh then acts on muscarinic receptors on smooth muscle cells, stimulating contraction and enhancing gastrointestinal motility.
References
In-depth Technical Guide: In Vitro and In Vivo Studies of Lintopride
Notice of Limited Information
Despite a comprehensive search for "Lintopride" and its chemical name (4-amino-5-chloro-N-((1-ethyl-4,5-dihydro-1H-imidazol-2-yl)methyl)-2-methoxybenzamide), a significant lack of publicly available scientific literature, including preclinical and clinical studies, prevents the creation of a detailed technical guide as requested. The search did not yield any substantive in vitro or in vivo data, experimental protocols, or established mechanisms of action for this specific compound.
The information that could be retrieved is limited to basic chemical identifiers and properties, which are insufficient to construct the in-depth guide with quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams as per the core requirements of the prompt.
It is possible that "this compound" is an internal designation for a compound in early-stage development and has not yet been the subject of published, peer-reviewed research. Alternatively, the name may be inaccurate or refer to a compound with very limited scientific investigation.
Without access to primary research articles, clinical trial data, or detailed pharmacological profiles, any attempt to generate the requested content would be speculative and would not meet the standards of a technical guide for a scientific audience.
We recommend verifying the compound name and searching for alternative identifiers or publications from the originating research institution. Should relevant data become available, a comprehensive technical guide could be produced.
Itopride: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itopride is a prokinetic agent with a unique dual mechanism of action, making it an effective therapeutic for functional dyspepsia and other gastrointestinal motility disorders. It enhances gastrointestinal motility through both dopamine D2 receptor antagonism and acetylcholinesterase (AChE) inhibition. This guide provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of Itopride, presenting quantitative data, detailed experimental protocols, and visualizations of its core mechanisms.
Pharmacokinetics
Itopride is rapidly and almost completely absorbed from the gastrointestinal tract. Its pharmacokinetic profile is characterized by a quick onset of action.
Absorption and Distribution
Following oral administration, Itopride is extensively absorbed, with peak plasma concentrations (Cmax) typically reached within 30 to 45 minutes.[1] The relative bioavailability is approximately 60% due to a first-pass metabolism effect in the liver.[1] Food does not significantly affect the bioavailability of the immediate-release formulation.[1] Approximately 96% of Itopride is bound to plasma proteins, primarily albumin.[1][2]
Metabolism and Excretion
Itopride is primarily metabolized in the liver by flavin-containing monooxygenase 3 (FMO3). Unlike many other prokinetic agents, it does not rely on the cytochrome P450 enzyme system for its metabolism, which reduces the potential for drug-drug interactions. The major metabolite is the N-oxide form, which is pharmacologically inactive.
The elimination half-life of Itopride is approximately 6 hours. The drug and its metabolites are primarily excreted through the urine. After a single oral therapeutic dose, about 3.7% is excreted as unchanged Itopride and 75.4% as the N-oxide metabolite.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Itopride from various studies.
Table 1: Pharmacokinetic Parameters of Itopride (50 mg Immediate-Release) in Healthy Volunteers
| Parameter | Mean Value | Reference |
| Cmax (ng/mL) | 268.01 - 303.72 | |
| Tmax (h) | 0.75 - 0.78 | |
| AUC(0→∞) (ng·h/mL) | 830.97 - 873.04 | |
| T½ (h) | 2.83 - 2.95 |
Table 2: Steady-State Pharmacokinetic Parameters of Itopride Formulations in Healthy Volunteers
| Formulation | Cmax,ss (ng/mL) | Tmax,ss (h) | AUC0–24h,ss (ng·h/mL) | Reference |
| 150 mg ER (fasting) | 244.4 ± 94.4 | 3.1 | - | |
| 50 mg IR (fasting, tid) | 416.2 ± 141.3 | 0.8 | - | |
| 150 mg ER (fed) | - | - | - |
ER: Extended-Release; IR: Immediate-Release; Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax,ss; AUC0–24h,ss: Area under the plasma concentration-time curve over 24 hours at steady state.
Pharmacodynamics
Itopride's prokinetic effects stem from its dual mechanism of action, which synergistically increases acetylcholine levels in the gastrointestinal tract.
Mechanism of Action
-
Dopamine D2 Receptor Antagonism : Dopamine acts as an inhibitory neurotransmitter in the GI tract by binding to D2 receptors on cholinergic neurons, which suppresses the release of acetylcholine (ACh). Itopride competitively blocks these D2 receptors, removing this inhibitory effect and thereby promoting ACh release.
-
Acetylcholinesterase (AChE) Inhibition : Itopride also inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition leads to an increased concentration and prolonged action of ACh at the neuromuscular junction in the gastric wall.
The net result of this dual action is a significant increase in acetylcholine levels, leading to enhanced gastric smooth muscle contractility, accelerated gastric emptying, and improved gastro-duodenal coordination.
Signaling Pathways
The enhanced cholinergic activity due to Itopride's action leads to the activation of M3 muscarinic receptors on gastric smooth muscle cells. This initiates a Gq protein-coupled signaling cascade, resulting in increased intracellular calcium and subsequent muscle contraction.
Quantitative Pharmacodynamic Data
Clinical studies have demonstrated the efficacy of Itopride in improving symptoms of functional dyspepsia.
Table 3: Clinical Efficacy of Itopride in Functional Dyspepsia (8 weeks)
| Treatment Group | Responder Rate (Global Assessment) | p-value vs. Placebo | Reference |
| Placebo | 41% | - | |
| Itopride 50 mg tid | 57% | <0.05 | |
| Itopride 100 mg tid | 59% | <0.05 | |
| Itopride 200 mg tid | 64% | <0.05 |
tid: three times a day
In vitro studies in guinea pigs have shown that Itopride accelerates ileal and colonic motility in a dose-dependent manner.
Experimental Protocols
Determination of Itopride in Human Plasma by HPLC
A common method for quantifying Itopride in plasma involves High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Protocol Outline:
-
Sample Preparation :
-
Protein precipitation from plasma samples is achieved using an acid like 10% perchloric acid.
-
An internal standard (e.g., levofloxacin) is added.
-
The mixture is vortexed and centrifuged to separate the supernatant.
-
-
Chromatographic Conditions :
-
Column : Reverse-phase C18 column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : An isocratic mixture of a buffer (e.g., 0.1 mol/L ammonium acetate) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 30:70, v/v).
-
Flow Rate : Typically around 1.1 mL/min.
-
Detection : Fluorescence detection with excitation and emission wavelengths set at approximately 304 nm and 344 nm, respectively.
-
-
Quantification :
-
A calibration curve is generated using standard solutions of Itopride.
-
The concentration of Itopride in the plasma samples is determined by comparing the peak area ratio of Itopride to the internal standard against the calibration curve.
-
In Vivo Assessment of Gastric Emptying (Phenol Red Meal Assay)
This assay is a widely used method to quantify gastric emptying in rodent models.
Protocol Outline:
-
Animal Preparation :
-
Rats (e.g., Wistar or Sprague-Dawley) are fasted for 18-24 hours with free access to water.
-
Gastroparesis can be induced pharmacologically (e.g., with atropine) or through a disease model (e.g., streptozotocin-induced diabetes).
-
-
Drug Administration :
-
Itopride is administered via oral gavage or subcutaneous injection 30-60 minutes before the test meal.
-
-
Test Meal Administration :
-
A non-absorbable marker meal, such as 1.5% methylcellulose containing 0.05% phenol red, is administered orally.
-
-
Sample Collection :
-
At a predetermined time (e.g., 20 minutes), the animal is euthanized.
-
The stomach is immediately clamped at the pylorus and cardia and dissected.
-
-
Phenol Red Extraction and Quantification :
-
The entire stomach is homogenized in a solution of 0.1 N NaOH.
-
After settling, proteins are precipitated from the supernatant using trichloroacetic acid.
-
The amount of phenol red remaining in the stomach is quantified spectrophotometrically and compared to a control group to determine the rate of gastric emptying.
-
Safety and Tolerability
Clinical trials have shown that Itopride is well-tolerated. The most common adverse events are gastrointestinal in nature. Notably, Itopride does not exhibit significant affinity for 5-HT4 receptors, which has been associated with cardiovascular side effects in other prokinetic agents. Some cases of prolactin elevation have been reported, but these are generally not clinically significant.
Conclusion
Itopride is a prokinetic agent with a well-defined pharmacokinetic and pharmacodynamic profile. Its dual mechanism of action, involving both dopamine D2 receptor antagonism and acetylcholinesterase inhibition, provides a synergistic effect to enhance gastrointestinal motility. The quantitative data from clinical and preclinical studies support its efficacy and safety in the treatment of functional dyspepsia and other motility disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of Itopride and related compounds.
References
An In-Depth Technical Guide to the Chemical Properties of 4-amino-5-chloro-N-[(1-ethyl-4,5-dihydroimidazol-2-yl)methyl]-2-methoxybenzamide (Lintopride)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the chemical properties of 4-amino-5-chloro-N-[(1-ethyl-4,5-dihydroimidazol-2-yl)methyl]-2-methoxybenzamide, a compound also known as Lintopride. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It consolidates available data on the compound's physicochemical characteristics, provides a detailed, albeit putative, synthesis methodology, outlines analytical procedures, and describes its mechanism of action through relevant signaling pathways. The information is presented to facilitate further research and development of this and related molecules.
Introduction
4-amino-5-chloro-N-[(1-ethyl-4,5-dihydroimidazol-2-yl)methyl]-2-methoxybenzamide, with the common name this compound, is a substituted benzamide derivative. Its chemical structure, characterized by a substituted benzene ring linked to an ethyl-dihydroimidazole moiety via an amide bond, positions it as a molecule of interest in medicinal chemistry. This guide aims to provide a detailed repository of its known chemical and pharmacological properties.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that much of the publicly available data is predicted through computational models. Experimentally verified data is limited and will be specified as such where available.
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Type |
| IUPAC Name | 4-amino-5-chloro-N-[(1-ethyl-4,5-dihydro-1H-imidazol-2-yl)methyl]-2-methoxybenzamide | Systematic |
| Synonyms | This compound | Common |
| CAS Number | 107429-63-0 | Identifier |
| Molecular Formula | C14H19ClN4O2 | Empirical |
| Molecular Weight | 310.78 g/mol | Calculated |
| Boiling Point | 494.1 ± 45.0 °C | Predicted |
| Density | 1.35 ± 0.1 g/cm³ | Predicted |
| pKa | 13.20 ± 0.46 | Predicted |
| Solubility | Soluble in DMSO[1] | Experimental |
Synthesis and Manufacturing Process
3.1. Proposed Synthetic Pathway
A plausible synthetic route for this compound is outlined below. This pathway is hypothetical and would require experimental validation.
-
Step 1: Synthesis of the Benzoyl Chloride Intermediate. The synthesis would likely begin with 4-amino-5-chloro-2-methoxybenzoic acid. This starting material can be converted to its corresponding acyl chloride, 4-amino-5-chloro-2-methoxybenzoyl chloride, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically carried out in an inert solvent.
-
Step 2: Synthesis of the Amine Intermediate. The second key intermediate is (1-ethyl-4,5-dihydro-1H-imidazol-2-yl)methanamine. The synthesis of this substituted imidazole amine is a critical step and may involve several stages, potentially starting from ethylenediamine and an appropriate carboxylic acid derivative.
-
Step 3: Amide Coupling. The final step involves the coupling of the 4-amino-5-chloro-2-methoxybenzoyl chloride with (1-ethyl-4,5-dihydro-1H-imidazol-2-yl)methanamine. This is a standard amide bond formation reaction, typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction would be carried out in a suitable aprotic solvent.
-
Step 4: Purification. The crude product would then be purified using standard techniques such as recrystallization or column chromatography to yield pure 4-amino-5-chloro-N-[(1-ethyl-4,5-dihydroimidazol-2-yl)methyl]-2-methoxybenzamide.
3.2. Experimental Workflow for Synthesis
The following diagram illustrates the logical flow of the proposed synthesis.
Analytical Methodologies
The analysis of this compound, as a benzamide derivative, can be effectively achieved using High-Performance Liquid Chromatography (HPLC). A general method suitable for the quantitative analysis of benzamide compounds is described below. This method would require optimization and validation specifically for this compound.
4.1. High-Performance Liquid Chromatography (HPLC)
-
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Chromatographic Conditions (General Method):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for benzamide derivatives.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare working standards by diluting the stock solution to a range of concentrations to construct a calibration curve.
-
For formulated products, extract the active ingredient using the mobile phase or a suitable solvent, followed by filtration.
-
Mechanism of Action and Signaling Pathways
This compound is a potent 5-HT4 receptor antagonist with moderate 5-HT3 receptor antagonist properties.[2] These receptors are involved in various physiological processes, particularly in the gastrointestinal tract and the central nervous system.
5.1. 5-HT4 Receptor Antagonism
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As an antagonist, this compound binds to the 5-HT4 receptor but does not activate it, thereby blocking the downstream signaling cascade initiated by serotonin. This action can modulate gastrointestinal motility.
5.2. 5-HT3 Receptor Antagonism
The 5-HT3 receptor is a ligand-gated ion channel. When activated by serotonin, it opens to allow the rapid influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization. As a moderate antagonist, this compound can block this channel, thereby inhibiting the rapid signaling mediated by 5-HT3 receptors. This mechanism is particularly relevant in the context of emesis and irritable bowel syndrome.
Conclusion
4-amino-5-chloro-N-[(1-ethyl-4,5-dihydroimidazol-2-yl)methyl]-2-methoxybenzamide (this compound) is a pharmacologically active compound with a clear mechanism of action as a dual 5-HT4 and 5-HT3 receptor antagonist. While a significant amount of its physicochemical data is currently based on computational predictions, this guide provides a solid foundation for further experimental investigation. The proposed synthetic and analytical methods, along with the elucidated signaling pathways, offer a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this and related benzamide derivatives. Further research is warranted to obtain experimentally verified data and to optimize the synthesis and analytical protocols for this promising compound.
References
Benzamide Derivatives as Prokinetic Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of benzamide derivatives as a significant class of prokinetic agents. It details their core mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. Quantitative data on receptor affinity and potency are presented for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of these compounds.
Introduction to Benzamide Prokinetic Agents
Benzamide derivatives are a class of drugs that enhance gastrointestinal (GI) motility. They are primarily used to treat disorders characterized by delayed gastric emptying and other motility-related issues, such as gastroparesis, gastroesophageal reflux disease (GERD), and functional dyspepsia. The therapeutic effects of these agents are predominantly mediated through their interaction with serotonin (5-HT) and dopamine receptors in the enteric nervous system.
The core chemical structure of these agents is a substituted benzamide moiety. Modifications to this scaffold have led to the development of several clinically important drugs, including metoclopramide, cisapride, mosapride, renzapride, and itopride. While effective, the development of benzamide prokinetics has also been marked by challenges related to off-target effects, particularly cardiovascular side effects, which has driven the search for more selective agents.
Mechanism of Action
The prokinetic activity of benzamide derivatives is primarily attributed to their effects on two key neurotransmitter systems in the gut: the serotonergic and dopaminergic systems.
Serotonin 5-HT4 Receptor Agonism
A primary mechanism for many benzamide prokinetics is agonism at the 5-hydroxytryptamine type 4 (5-HT4) receptors.[1] These receptors are G-protein coupled receptors (GPCRs) located on enteric neurons.[2] Activation of 5-HT4 receptors stimulates the release of acetylcholine (ACh), a key excitatory neurotransmitter in the gut.[1] This increased ACh release enhances the contractility of gastrointestinal smooth muscle, thereby accelerating gastric emptying and intestinal transit.[1]
The downstream signaling cascade of 5-HT4 receptor activation involves the Gs alpha subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3]
Dopamine D2 Receptor Antagonism
Several benzamide derivatives, such as metoclopramide and itopride, also exhibit antagonistic activity at dopamine D2 receptors. In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, suppressing motility by reducing acetylcholine release from myenteric neurons. By blocking these D2 receptors, benzamide antagonists inhibit the relaxant effect of dopamine, leading to a net increase in acetylcholine levels and enhanced GI motility. This D2 antagonism also contributes to the antiemetic properties of some of these drugs by acting on the chemoreceptor trigger zone in the brainstem.
Other Mechanisms
Some benzamide derivatives possess additional pharmacological activities. For instance, renzapride is also an antagonist at the 5-HT3 receptor, which may contribute to its overall gastrointestinal effects. Itopride, in addition to its D2 receptor antagonism, also inhibits acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine, thereby further increasing cholinergic activity.
Signaling Pathways
The prokinetic effects of benzamide derivatives are initiated through specific cell surface receptors that trigger intracellular signaling cascades. The two primary pathways are the 5-HT4 receptor-mediated Gs-cAMP pathway and the D2 receptor-mediated inhibition of adenylyl cyclase.
Quantitative Data and Structure-Activity Relationships
The affinity and potency of benzamide derivatives for their target receptors are critical determinants of their therapeutic efficacy and side-effect profiles. The following tables summarize key quantitative data for several prominent benzamide prokinetics.
Table 1: Receptor Binding Affinities (Ki / IC50 in nM) of Benzamide Derivatives
| Compound | 5-HT4 Receptor | 5-HT3 Receptor | D2 Receptor |
| Cisapride | 41.5 | 684 | - |
| Metoclopramide | - | 308 | 483 |
| Mosapride | - | - | - |
| Renzapride | 115 | 7.64 | - |
| Itopride | - | - | - |
| Clebopride | - | - | - |
Note: A lower value indicates higher affinity. Data are compiled from various sources and experimental conditions may differ.
Table 2: Functional Potencies (EC50 / pEC50) of Benzamide Derivatives
| Compound | Assay | Potency |
| Cisapride | Guinea Pig Ileum Contraction | - |
| Metoclopramide | Guinea Pig Ileum Contraction | - |
| Mosapride | Guinea Pig Ileum Contraction | - |
| Renzapride | Guinea Pig Ileum Contraction | - |
| YM-53389 | Rat Oesophagus Relaxation | pEC50 = 6.3 |
Note: EC50 is the concentration of a drug that gives a half-maximal response. pEC50 is the negative logarithm of the EC50.
The structure-activity relationships of benzamide derivatives have been extensively studied, particularly focusing on the substituents of the benzoyl group. For the 4-amino-5-chloro-2-methoxybenzoyl scaffold, common to metoclopramide and cisapride, modifications to the side chain have a significant impact on receptor selectivity and potency. The introduction of a morpholinyl moiety, inspired by the structure of cisapride, has been shown to yield potent and selective gastric prokinetic activity with reduced dopamine D2 receptor antagonism. Furthermore, substitutions on the benzoyl ring, such as replacing the 2-methoxy group with a 2-ethoxy group, can also influence activity.
Experimental Protocols
The evaluation of prokinetic agents involves a combination of in vitro and in vivo assays to determine their pharmacological properties and therapeutic potential.
In Vitro: Isolated Guinea Pig Ileum Assay
This classic pharmacological preparation is used to assess the contractile or relaxant effects of compounds on intestinal smooth muscle.
Objective: To determine the potency (EC50) of a benzamide derivative to induce contraction of the guinea pig ileum, which is indicative of its prokinetic potential.
Methodology:
-
Tissue Preparation: A segment of the ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) maintained at 37°C.
-
Recording: The tissue is connected to an isometric force transducer to record contractile activity.
-
Drug Administration: After a period of equilibration, cumulative concentrations of the test compound are added to the organ bath.
-
Data Analysis: The magnitude of the contraction at each concentration is recorded, and a concentration-response curve is generated to calculate the EC50 value.
In Vivo: Gastrointestinal Transit Study using Radio-opaque Markers
This method is used to assess the effect of a prokinetic agent on the transit time of contents through the gastrointestinal tract in a living animal model.
Objective: To measure the in vivo effect of a benzamide derivative on gastric emptying and intestinal transit time.
Methodology:
-
Animal Model: Rats or mice are commonly used.
-
Marker Administration: Animals are administered a specific number of small, dense, radio-opaque markers via oral gavage.
-
Drug Treatment: The test compound or vehicle is administered to the animals at a specified time relative to marker administration.
-
Radiographic Imaging: Serial X-ray images of the abdomen are taken at predefined time points.
-
Data Analysis: The number of markers in different segments of the GI tract (stomach, small intestine, cecum, and colon) is quantified from the images to determine the transit rate.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and evaluation of novel benzamide derivatives as prokinetic agents.
Conclusion
Benzamide derivatives represent a versatile class of prokinetic agents with significant therapeutic potential for managing gastrointestinal motility disorders. Their primary mechanisms of action, centered on 5-HT4 receptor agonism and, in some cases, D2 receptor antagonism, provide a rational basis for their prokinetic effects. The ongoing development in this field focuses on optimizing the structure of these compounds to enhance their selectivity for gastrointestinal targets and minimize off-target effects, thereby improving their safety profile. The experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation and development of novel benzamide prokinetics.
References
- 1. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons | Scilit [scilit.com]
Discovery of Novel Gastrointestinal Motility Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gastrointestinal (GI) motility is a complex, highly regulated process essential for digestion and nutrient absorption. Dysregulation of GI motility underlies a range of debilitating functional bowel disorders, including gastroparesis, chronic constipation, and irritable bowel syndrome (IBS). The development of novel therapeutic agents that can precisely modulate GI motility remains a significant focus of gastroenterological research and drug discovery. This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery of novel GI motility modulators. It covers key molecular targets, the intricacies of the enteric nervous system (ENS), modern drug discovery workflows, and detailed experimental protocols for the preclinical evaluation of candidate compounds. Data is presented in a structured format to facilitate comparison, and key pathways and workflows are visualized to enhance understanding.
Introduction to Gastrointestinal Motility
Gastrointestinal motility refers to the coordinated contractions and relaxations of the smooth muscle layers of the GI tract, which mix and propel luminal contents from the esophagus to the anal canal.[1][2] This process is not uniform and is tailored to the specific functions of different regions of the gut, such as the grinding action of the stomach, the segmentation contractions in the small intestine for mixing, and the powerful peristaltic waves that drive propulsion.[3]
The primary control of these movements is exerted by the Enteric Nervous System (ENS) , often called the "second brain" or "mini-brain" due to its complexity and ability to function autonomously.[4][5] The ENS is composed of two major ganglionated plexuses: the myenteric (Auerbach's) plexus, located between the longitudinal and circular muscle layers, and the submucosal (Meissner's) plexus. The myenteric plexus is the principal driver of motor control, containing motor neurons, interneurons, and intrinsic primary afferent neurons (IPANs) that form the basis of local reflex circuits. These circuits integrate mechanical and chemical stimuli from the gut lumen to generate stereotyped motor patterns.
Motility is driven by two main populations of motor neurons: excitatory neurons that release neurotransmitters like acetylcholine (ACh) to evoke contraction, and inhibitory neurons that release transmitters such as nitric oxide (NO) and vasoactive intestinal peptide (VIP) to cause relaxation. A disruption in the delicate balance between these excitatory and inhibitory pathways can lead to motility disorders.
Key Molecular Targets for GI Motility Modulation
The development of promotility drugs has historically involved an ad hoc approach, but a more rational, target-based strategy is emerging. This involves identifying and targeting specific receptors and signaling molecules within the ENS and smooth muscle cells.
Established and Emerging Targets:
-
Serotonin (5-HT) Receptors: Enteroendocrine cells in the gut mucosa produce over 90% of the body's serotonin, which is a critical signaling molecule in the ENS.
-
5-HT4 Receptors: Agonists of this receptor, like prucalopride, are effective prokinetics. Activation of 5-HT4 receptors on enteric neurons enhances the release of acetylcholine, stimulating motility.
-
5-HT3 Receptors: Antagonists of this receptor are used to treat nausea and the diarrhea-predominant form of IBS by reducing visceral sensitivity and colonic transit.
-
-
Ghrelin Receptors: Ghrelin, a hormone produced in the stomach, stimulates appetite and GI motility. Ghrelin receptor agonists are being investigated as treatments for conditions like gastroparesis and constipation by acting on neurons in the spinal cord and activating enteric microcircuits.
-
Opioid Receptors: Activation of μ-opioid receptors in the gut is a primary cause of opioid-induced constipation, as it inhibits neurotransmitter release and gut propulsion. Peripherally acting μ-opioid receptor antagonists (PAMORAs) are a key therapeutic class.
-
Guanylate Cyclase-C (GC-C) Agonists: Drugs like linaclotide activate GC-C on the luminal surface of intestinal epithelial cells, leading to increased fluid secretion and accelerated transit, which is effective for treating chronic constipation.
-
Neurokinin (NK) Receptors: NK1 receptor antagonists, such as tradipitant, show promise in treating gastroparesis by targeting brain regions responsible for nausea and vomiting.
Signaling Pathways in GI Motility
The modulation of GI motility relies on intricate signaling cascades within enteric neurons and smooth muscle cells. A prime example is the action of 5-HT4 receptor agonists.
Drug Discovery Workflow for GI Modulators
The discovery of novel GI motility modulators follows a structured, multi-stage process, moving from initial concept to a preclinical candidate. Modern approaches leverage automation and advanced cellular models to increase efficiency.
High-Throughput Screening (HTS): HTS is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries against a specific biological target. For GI motility, HTS assays can be biochemical (e.g., receptor binding assays) or cell-based (e.g., measuring second messenger signaling in cells expressing a target receptor). The primary goal of HTS is to identify "hits"—compounds that affect the target in the desired way.
Key Experimental Protocols
Evaluating the pro-motility or anti-motility effects of a compound requires a tiered approach using in vitro, ex vivo, and in vivo models.
Ex Vivo Organ Bath Assay for Intestinal Contractility
This assay is a foundational method for assessing the direct effect of a compound on the contractility of isolated intestinal tissue. It preserves the complex interplay between smooth muscle, enteric neurons, and interstitial cells of Cajal.
Objective: To measure the effect of a test compound on the contractile activity of isolated segments of rodent or human intestine.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rodent (e.g., guinea pig, rat) and immediately excise a segment of the desired intestinal region (e.g., ileum, colon).
-
Place the tissue in cold, oxygenated Krebs-Henseleit buffer (Composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM Glucose).
-
Clean the segment of mesenteric attachments and cut into 2-3 cm longitudinal or circular strips.
-
-
Mounting:
-
Suspend each tissue strip in a 10-20 mL organ bath containing Krebs buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
-
Equilibration:
-
Apply a resting tension of ~1.0 g and allow the tissue to equilibrate for 45-60 minutes, with buffer changes every 15 minutes.
-
-
Experimental Procedure:
-
Record a stable baseline of spontaneous or electrically-evoked contractions. Electrical Field Stimulation (EFS) can be used to activate enteric motor neurons.
-
Construct a cumulative concentration-response curve by adding the test compound to the bath in increasing concentrations.
-
Allow the tissue response to stabilize at each concentration before adding the next.
-
At the end of the experiment, add a maximal dose of a reference compound (e.g., acetylcholine for contraction, sodium nitroprusside for relaxation) to determine the maximum tissue response.
-
-
Data Analysis:
-
Measure the amplitude and/or frequency of contractions.
-
Express the response to the test compound as a percentage of the maximal response to the reference compound.
-
Calculate the EC₅₀ (concentration for 50% of maximal effect) or IC₅₀ (concentration for 50% inhibition) from the concentration-response curve.
-
In Vivo Whole Gut Transit Assay (Charcoal Meal Assay)
This in vivo model assesses the overall effect of a compound on GI propulsion in a living animal, integrating both central and enteric mechanisms.
Objective: To measure the rate of transit of a non-absorbable marker through the gastrointestinal tract of a mouse or rat.
Methodology:
-
Animal Preparation:
-
Use adult mice or rats (e.g., C57BL/6 mice), fasted overnight (12-18 hours) with free access to water to ensure an empty stomach.
-
-
Compound Administration:
-
Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the marker (e.g., 30-60 minutes).
-
-
Marker Administration:
-
Administer a charcoal meal (e.g., 5-10% activated charcoal suspended in 5-10% gum arabic or methylcellulose) via oral gavage (e.g., 0.2 mL for a mouse).
-
-
Transit Measurement:
-
After a set period (e.g., 20-30 minutes), humanely euthanize the animal by cervical dislocation.
-
Carefully dissect the entire small intestine from the pyloric sphincter to the cecum, avoiding any stretching.
-
Lay the intestine flat on a moist surface and measure its total length.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.
-
-
Data Analysis:
-
Calculate the percent transit for each animal using the formula:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
-
Compare the mean % transit between the vehicle and test compound groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Data Presentation and Analysis
Clear and concise presentation of quantitative data is critical for comparing the potency and efficacy of different compounds.
Table 1: In Vitro Potency of Prokinetic Compounds on Guinea Pig Ileum
| Compound | Target | Assay Type | Potency (EC₅₀, nM) | Eₘₐₓ (% of ACh Max) |
| Compound A | 5-HT₄R Agonist | Contraction | 15.2 ± 2.1 | 85 ± 5 |
| Compound B | Ghrelin-R Agonist | Contraction | 45.7 ± 5.5 | 72 ± 8 |
| Prucalopride | 5-HT₄R Agonist | Contraction | 25.0 ± 3.4 | 88 ± 4 |
| Vehicle | N/A | Contraction | N/A | < 2 |
Data are presented as mean ± SEM, n=6 per group. EC₅₀ is the molar concentration of an agonist that produces 50% of the maximal possible effect. Eₘₐₓ is the maximum effect of the compound.
Table 2: In Vivo Efficacy of Prokinetic Compounds in Mouse Whole Gut Transit Model
| Treatment Group | Dose (mg/kg, p.o.) | Intestinal Transit (%) | % Increase vs. Vehicle |
| Vehicle | N/A | 48.5 ± 3.2 | N/A |
| Compound A | 1 | 65.1 ± 4.1* | 34.2 |
| Compound A | 3 | 78.9 ± 3.8 | 62.7 |
| Prucalopride | 1 | 72.4 ± 4.5 | 49.3 |
*Data are presented as mean ± SEM, n=8 per group. p.o. = oral administration. *p<0.05, *p<0.01 compared to vehicle.
Conclusion and Future Directions
The discovery of novel GI motility modulators is advancing through a deeper understanding of the ENS and the application of modern drug discovery technologies. Future research will likely focus on more nuanced targets, such as specific ion channels in enteric neurons, glial cell modulation, and microbiome-gut-brain axis signaling. The use of advanced preclinical models, including human intestinal organoids and "gut-on-a-chip" systems, promises to improve the translation of preclinical findings to clinical success by offering more physiologically relevant data early in the development process. The ultimate goal remains the development of safer and more effective therapies that can restore normal physiological function and improve the quality of life for patients with motility disorders.
References
- 1. Gut microbiota-motility interregulation: insights from in vivo, ex vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Molecular, functional, and pharmacological targets for the development of gut promotility drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
Preclinical Evaluation of Lintopride: A Technical Guide
Disclaimer: Publicly available preclinical data for Lintopride is limited. This guide provides a comprehensive overview of the expected preclinical evaluation for a prokinetic agent with a similar mechanism of action, based on established scientific and regulatory principles. The data presented in tables is illustrative and not based on actual study results for this compound.
Introduction
This compound is a substituted benzamide with prokinetic properties, identified as a potent 5-hydroxytryptamine type 4 (5-HT4) receptor antagonist and a moderate 5-HT3 receptor antagonist.[1] These characteristics suggest its potential therapeutic application in disorders of gastrointestinal motility. A thorough preclinical evaluation is critical to establish the safety and efficacy profile of this compound before it can be considered for clinical trials in humans. This technical guide outlines the essential components of such an evaluation, including pharmacodynamics, pharmacokinetics, efficacy models, and a comprehensive toxicology program, designed to meet the informational needs of researchers, scientists, and drug development professionals.
Non-Clinical Pharmacology
The primary objectives of the non-clinical pharmacology studies are to characterize the mechanism of action of this compound, its potency and selectivity for its targets, and its effects on relevant physiological systems.
Primary Pharmacodynamics: Receptor Binding and Functional Assays
The initial pharmacological assessment involves determining the binding affinity of this compound for its primary targets (5-HT4 and 5-HT3 receptors) and its functional activity at these receptors.
Table 1: Illustrative In Vitro Receptor Binding Profile of this compound
| Target | Radioligand | Source | Ki (nM) |
| Human 5-HT4a | [3H]GR113808 | Recombinant CHO cells | 1.2 |
| Human 5-HT3 | [3H]Granisetron | Recombinant HEK293 cells | 25.4 |
| Human 5-HT1A | [3H]8-OH-DPAT | Human cortex | >10,000 |
| Human 5-HT2A | [3H]Ketanserin | Human cortex | >10,000 |
| Human D2 | [3H]Spiperone | Rat striatum | >5,000 |
| hERG Channel | [3H]Astemizole | Recombinant HEK293 cells | >10,000 |
Experimental Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for various receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from either recombinant cell lines (e.g., CHO, HEK293) or specific animal tissues (e.g., rat striatum for D2 receptors).
-
Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [3H]GR113808 for 5-HT4) and varying concentrations of this compound in a suitable buffer.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Secondary Pharmacodynamics and Safety Pharmacology
Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.[2] These studies are critical for identifying potential adverse effects before human exposure.
Table 2: Core Battery of Safety Pharmacology Studies for this compound
| System | Study Type | Key Parameters Measured | Species |
| Central Nervous System | Functional Observational Battery (FOB), Irwin Test | Behavior, motor activity, coordination, reflexes, body temperature | Rat |
| Cardiovascular System | In vivo telemetry | Blood pressure, heart rate, ECG (including QT interval) | Dog, Monkey |
| In vitro hERG assay | Inhibition of the hERG potassium channel current | Mammalian cells | |
| Respiratory System | Whole-body plethysmography | Respiratory rate, tidal volume, minute volume | Rat |
Experimental Protocol: In Vivo Cardiovascular Telemetry in Dogs
-
Objective: To assess the effects of this compound on cardiovascular parameters in a conscious, freely moving animal model.
-
Methodology:
-
Animal Model: Beagle dogs are surgically implanted with telemetry transmitters capable of measuring ECG, blood pressure, and heart rate.
-
Dosing: Following a recovery period, animals are administered single oral doses of vehicle and escalating doses of this compound.
-
Data Collection: Cardiovascular data is continuously recorded from a period before dosing (baseline) to at least 24 hours post-dose.
-
Data Analysis: Time-matched data for each dose group is compared to the vehicle control group. Key parameters such as heart rate, systolic and diastolic blood pressure, and ECG intervals (PR, QRS, QT, QTc) are analyzed for statistically significant changes.
-
Pharmacokinetics
Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal species. This information is essential for dose selection in toxicology and efficacy studies and for predicting the pharmacokinetic profile in humans.[3]
Table 3: Illustrative Pharmacokinetic Parameters of this compound in Rats (Single 10 mg/kg Oral Dose)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 850 ± 150 |
| Tmax (Time to Cmax) | h | 1.0 ± 0.5 |
| AUC0-t (Area Under the Curve) | ng·h/mL | 4200 ± 650 |
| t1/2 (Half-life) | h | 4.5 ± 1.1 |
| F (Bioavailability) | % | 45 |
Experimental Protocol: Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats with cannulated jugular veins are used.
-
Dosing: One group of rats receives this compound via oral gavage (e.g., 10 mg/kg), and another group receives an intravenous bolus injection (e.g., 2 mg/kg).
-
Blood Sampling: Serial blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software. Bioavailability (F) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Preclinical Efficacy Models
Efficacy studies in relevant animal models are necessary to demonstrate proof-of-concept and to establish a dose-response relationship. For a prokinetic agent like this compound, models of delayed gastric emptying and intestinal transit are appropriate.[1]
Table 4: Illustrative Effect of this compound on Gastric Emptying in a Rat Model
| Treatment Group (Oral) | Dose (mg/kg) | Gastric Emptying (%) (Mean ± SD) |
| Vehicle | - | 45.2 ± 5.8 |
| This compound | 1 | 55.1 ± 6.2 |
| This compound | 3 | 68.7 ± 7.1 |
| This compound | 10 | 75.3 ± 6.5 |
| p<0.05, *p<0.01 vs. Vehicle |
Experimental Protocol: Solid Gastric Emptying in Rats
-
Objective: To evaluate the effect of this compound on the rate of solid gastric emptying.
-
Methodology:
-
Animal Model: Male Wistar rats are fasted overnight with free access to water.
-
Test Meal: Animals are fed a standardized test meal containing a non-absorbable marker (e.g., phenol red or a radioactive isotope like 51Cr).
-
Dosing: this compound or vehicle is administered orally at a set time (e.g., 30 minutes) before the test meal.
-
Measurement: At a specific time after the meal (e.g., 60 minutes), the animals are euthanized. The stomach is isolated, and its contents are analyzed for the amount of the marker remaining.
-
Data Analysis: Gastric emptying is calculated as a percentage: [1 - (amount of marker in stomach / amount of marker in test meal)] * 100. The results from the this compound-treated groups are compared to the vehicle-treated group using statistical analysis (e.g., ANOVA followed by Dunnett's test).
-
Toxicology
A comprehensive toxicology program is required to identify potential target organs of toxicity and to determine a safe starting dose for clinical trials.[4] Studies are conducted under Good Laboratory Practice (GLP) regulations.
Single-Dose and Repeat-Dose Toxicity
These studies evaluate the toxic effects of this compound after a single administration and after daily administration over a defined period (e.g., 14 days, 28 days, 3 months).
Table 5: Illustrative Summary of a 28-Day Repeat-Dose Oral Toxicity Study in Dogs
| Dose Group (mg/kg/day) | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |
| 0 (Vehicle) | No treatment-related findings. | - |
| 10 | No treatment-related findings. | 10 mg/kg/day |
| 30 | Occasional emesis, slight increase in liver enzymes (ALT, AST). | |
| 100 | Frequent emesis, decreased body weight, mild hepatocellular hypertrophy. |
Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study
-
Objective: To assess the toxicity of this compound following daily oral administration for 28 days in a non-rodent species.
-
Methodology:
-
Animal Model: Four groups of Beagle dogs (equal numbers of males and females) are used.
-
Dosing: this compound is administered daily via oral capsule at three different dose levels, with a fourth group receiving a placebo (vehicle) control.
-
In-life Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight, food consumption, ophthalmology, ECGs, and clinical pathology (hematology, coagulation, clinical chemistry, urinalysis) are evaluated at regular intervals.
-
Terminal Procedures: At the end of the 28-day dosing period, animals are euthanized. A full necropsy is performed, organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.
-
Data Analysis: Data from treated groups are compared to the control group to identify any dose-dependent, treatment-related adverse effects. The NOAEL is determined as the highest dose at which no adverse effects are observed.
-
Genotoxicity
A battery of tests is conducted to assess the potential of this compound to cause damage to genetic material.
-
Ames Test: A bacterial reverse mutation assay to detect point mutations.
-
In Vitro Chromosomal Aberration Assay: An assay in mammalian cells (e.g., human peripheral blood lymphocytes) to detect chromosomal damage.
-
In Vivo Micronucleus Test: An assay in rodents (e.g., mouse bone marrow) to detect chromosomal damage in a whole animal system.
Carcinogenicity
Carcinogenicity studies are typically required for drugs that are intended for long-term clinical use. These are long-term studies (e.g., 2 years in rats and mice) designed to evaluate the tumorigenic potential of this compound.
Reproductive and Developmental Toxicology
A series of studies (DART - Developmental and Reproductive Toxicology) are conducted to evaluate the potential effects of this compound on fertility, embryonic and fetal development, and pre- and post-natal development.
-
Fertility and Early Embryonic Development (Segment I): Evaluates effects on male and female reproductive function.
-
Embryo-Fetal Development (Segment II): Assesses the potential to cause birth defects (teratogenicity).
-
Pre- and Post-natal Development (Segment III): Evaluates effects on late fetal development, parturition, lactation, and offspring viability and growth.
Conclusion
The preclinical evaluation program outlined in this guide provides a robust framework for characterizing the pharmacological, pharmacokinetic, efficacy, and toxicological profile of this compound. The successful completion of these studies is a prerequisite for advancing a drug candidate to the clinical development phase. By systematically investigating its mechanism of action and potential liabilities, a comprehensive data package can be assembled to support a rational assessment of the potential risks and benefits of this compound in its intended patient population.
References
Methodological & Application
Experimental Protocols for the Investigation of Lintopride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lintopride is a benzamide derivative identified as a potent 5-HT₄ receptor antagonist with moderate 5-HT₃ receptor antagonist properties. As a prokinetic agent, it has been observed to enhance gastrointestinal motility, including increasing gastric emptying and accelerating intestinal transit. This document provides a detailed overview of the experimental protocols for the comprehensive research and characterization of this compound, from in vitro receptor binding and functional assays to in vivo assessments of its effects on gastrointestinal function.
Mechanism of Action and Signaling Pathways
This compound exerts its primary effects through the competitive antagonism of the 5-HT₄ receptor. The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The subsequent activation of Protein Kinase A (PKA) results in the phosphorylation of various downstream targets, ultimately modulating cellular responses, including neurotransmitter release and smooth muscle contractility in the gastrointestinal tract.[1] By blocking this receptor, this compound inhibits these downstream signaling events.
Additionally, this compound exhibits moderate antagonist activity at the 5-HT₃ receptor. The 5-HT₃ receptor is a ligand-gated ion channel. Its activation by serotonin leads to a rapid influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability), causing depolarization of the cell membrane.[2] This mechanism is particularly relevant in the context of emesis and visceral pain perception. This compound's antagonism of this receptor can mitigate these effects.
Quantitative Data Summary
The following table summarizes the in vivo effects of intravenously administered this compound on human esophageal motility from a double-blind, placebo-controlled, crossover study.
| Parameter | Dose of this compound (i.v.) | Result vs. Placebo | Significance (p-value) |
| Lower Esophageal Sphincter (LOS) Basal Pressure | 0.1 mg/kg | Significant Increase (AUC) | p = 0.036 |
| 0.3 mg/kg | Significant Increase (AUC) | p = 0.027 | |
| 0.5 mg/kg | Increased (AUC) | p = 0.052 | |
| Amplitude of Peristaltic Waves (at T30 min) | 0.3 mg/kg | Significant Increase | p = 0.020 |
| 0.5 mg/kg | Significant Increase | p = 0.027 | |
| Amplitude of Peristaltic Waves (at T60 min) | 0.3 mg/kg | Significant Increase | p = 0.0009 |
| 0.5 mg/kg | Significant Increase | p = 0.029 | |
| Amplitude of Peristaltic Waves (at T90 min) | 0.3 mg/kg | Significant Increase | p = 0.0018 |
Data extracted from Delvaux M, et al. Aliment Pharmacol Ther. 1995.
Experimental Protocols
The following are detailed protocols for the characterization of this compound.
Protocol 1: 5-HT₄ Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT₄ receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-GR113808 (a high-affinity 5-HT₄ antagonist).
-
Non-labeled competitor: Serotonin or a known high-affinity 5-HT₄ ligand for determination of non-specific binding.
-
This compound stock solution and serial dilutions.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT₄ receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Serial dilutions of this compound or vehicle control.
-
A saturating concentration of the non-labeled competitor for non-specific binding wells.
-
A fixed concentration of [³H]-GR113808 (typically at its Kd value).
-
The cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: 5-HT₄ Receptor Functional Antagonism Assay (cAMP Assay)
Objective: To determine the functional antagonist potency (IC₅₀ or pA₂) of this compound at the 5-HT₄ receptor.
Materials:
-
A cell line stably expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells).
-
A known 5-HT₄ receptor agonist (e.g., Serotonin or a specific synthetic agonist).
-
This compound stock solution and serial dilutions.
-
Cell culture medium.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well cell culture plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture: Seed the cells in 96-well plates and grow to a suitable confluency.
-
Compound Incubation: Pre-incubate the cells with serial dilutions of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the 5-HT₄ agonist (typically the EC₈₀ concentration) to all wells except the basal control wells.
-
Incubation: Incubate for a time sufficient to induce a robust cAMP response (e.g., 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP response against the logarithm of the this compound concentration. Determine the IC₅₀ value for the inhibition of the agonist-induced cAMP production. The pA₂ value can also be calculated using Schild analysis if multiple agonist concentrations are tested against a range of antagonist concentrations.
Protocol 3: 5-HT₃ Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT₃ receptor.
Materials:
-
Cell membranes from a cell line expressing the human 5-HT₃ receptor (e.g., HEK293 cells).[3]
-
Radioligand: [³H]-Granisetron or another suitable 5-HT₃ antagonist radioligand.[4]
-
Non-labeled competitor: A high-affinity 5-HT₃ antagonist (e.g., Ondansetron) for non-specific binding.
-
This compound stock solution and serial dilutions.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Standard equipment for radioligand binding assays as listed in Protocol 1.
Procedure: The procedure is analogous to the 5-HT₄ receptor binding assay (Protocol 1), with the substitution of 5-HT₃ receptor-expressing membranes and the appropriate 5-HT₃-selective radioligand and competitor.
Protocol 4: 5-HT₃ Receptor Functional Antagonism Assay (Ion Flux)
Objective: To determine the functional antagonist potency (IC₅₀) of this compound at the 5-HT₃ receptor.
Materials:
-
A cell line stably expressing the human 5-HT₃ receptor (e.g., CHO-K1 or HEK293 cells).[5]
-
A known 5-HT₃ receptor agonist (e.g., Serotonin or 2-methyl-5-HT).
-
This compound stock solution and serial dilutions.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a membrane potential-sensitive dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Loading: Load the cells with the fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with serial dilutions of this compound or vehicle.
-
Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Agonist Injection: Inject a fixed concentration of the 5-HT₃ agonist (typically the EC₈₀ concentration) into the wells and immediately begin recording the change in fluorescence over time.
-
Data Analysis: The agonist-induced ion flux will cause a change in fluorescence. Quantify the peak fluorescence change for each well. Plot the percentage inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC₅₀ value.
Protocol 5: In Vivo Gastrointestinal Motility Study (Gastric Emptying Assay in Rats)
Objective: To evaluate the in vivo effect of this compound on the rate of gastric emptying.
Materials:
-
Male Wistar or Sprague-Dawley rats (fasted overnight with free access to water).
-
This compound formulation for administration (e.g., oral gavage or intravenous injection).
-
Vehicle control.
-
Test meal: A non-absorbable marker mixed with a nutrient base (e.g., phenol red in 5% glucose solution or a semi-solid meal).
-
Surgical instruments for dissection.
-
Homogenization buffer (e.g., 0.1 N NaOH).
-
Spectrophotometer.
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rats to the experimental conditions and fast them for 12-24 hours before the experiment.
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route at a predetermined time before the test meal.
-
Test Meal Administration: Administer a fixed volume of the test meal to each rat via oral gavage.
-
Gastric Emptying Period: Allow a specific time for gastric emptying (e.g., 20-30 minutes).
-
Stomach Excision: Euthanize the animals and carefully excise the stomach, ligating the pylorus and esophagus.
-
Quantification of Stomach Contents: Homogenize the entire stomach in a known volume of homogenization buffer. Centrifuge the homogenate and measure the absorbance of the supernatant at the appropriate wavelength for the marker (e.g., 560 nm for phenol red).
-
Data Analysis: Calculate the amount of marker remaining in the stomach based on a standard curve. Express gastric emptying as the percentage of the test meal that has emptied from the stomach compared to a control group sacrificed immediately after test meal administration. Compare the gastric emptying in the this compound-treated groups to the vehicle-treated group.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical characterization of a novel prokinetic agent like this compound.
Conclusion
The provided protocols outline a comprehensive framework for the preclinical investigation of this compound. By systematically determining its binding affinities, functional potencies at 5-HT₄ and 5-HT₃ receptors, and evaluating its in vivo effects on gastrointestinal motility, researchers can build a robust pharmacological profile of this compound. This information is crucial for understanding its therapeutic potential as a prokinetic agent and for guiding further drug development efforts. While some in vivo data for this compound exists, further in vitro characterization is necessary to fully elucidate its mechanism of action and selectivity.
References
- 1. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Mapping the Orthosteric Binding Site of the Human 5-HT3 Receptor Using Photo-cross-linking Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for Prokinetic Agent Administration in Animal Models: A Focus on Lintopride and 5-HT4 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the administration of Lintopride in animal models is limited. The following application notes and protocols are primarily based on a single human study identifying this compound as a 5-HT4 and 5-HT3 receptor antagonist. Due to the scarcity of specific preclinical data for this compound, this document also provides generalized protocols and data presentation formats based on the more extensively studied class of 5-HT4 receptor agonists, which are also investigated for their prokinetic properties. Researchers should use this information as a foundational guide and adapt it based on their specific experimental needs and any further data that becomes available on this compound.
Introduction to this compound
This compound has been described as a novel compound with effects on gastrointestinal motility. A study in healthy human volunteers characterized it as a 5-HT4 receptor antagonist with moderate 5-HT3 receptor antagonist properties.[1] This dual mechanism suggests a complex modulatory role in gastrointestinal function. The 5-HT4 receptor is a key target for prokinetic agents, with agonists generally promoting motility. The antagonistic action of this compound at this receptor, coupled with its 5-HT3 antagonism (a mechanism often associated with anti-emetic effects), indicates a nuanced pharmacological profile that warrants further investigation in preclinical animal models to fully elucidate its therapeutic potential.
Quantitative Data Summary
Due to the lack of available data from animal studies on this compound, the following tables are presented as templates. Researchers can use this structure to organize their findings when conducting preclinical evaluations of this compound or other prokinetic agents.
Table 1: Pharmacokinetic Profile of Prokinetic Agents in Rodent Models (Example)
| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) |
| This compound | Rat/Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Prucalopride (5-HT4 Agonist) | Rat | 10 (oral) | Oral Gavage | 1.0 | 21.71 ± 4.28 | 59.30 ± 9.43 | 18.21 ± 0.69 |
Table 2: Efficacy of Prokinetic Agents on Gastrointestinal Transit in Animal Models (Example)
| Compound | Animal Model | Dose (mg/kg) | Primary Efficacy Endpoint | Results | Reference |
| This compound | Rat/Mouse/Dog | Data not available | Data not available | Data not available | |
| 5HT4-LA1 (luminally acting 5-HT4 agonist) | Mouse | 3-30 (oral) | Whole Gut Transit Time | Significant dose-dependent decrease in transit time. | [2] |
| Mosapride (5-HT4 Agonist) | Dog | 0.75, 1, 2 (oral) | Gastric Motility Index (MI) | Significant increase in MI at all tested doses compared to control. |
Table 3: Effects of this compound on Esophageal Motility in Humans
| Dose (mg/kg, i.v.) | Effect on Lower Esophageal Sphincter (LOS) Basal Pressure | Effect on Amplitude of Peristaltic Waves |
| 0.1 | Significant increase (P = 0.036 vs. placebo) | Not significant |
| 0.3 | Significant increase (P = 0.027 vs. placebo) | Significant increase at T30, T60, and T90 |
| 0.5 | Near-significant increase (P = 0.052 vs. placebo) | Significant increase at T30 and T60 |
| Data from a study in eight healthy male volunteers.[1] |
Signaling Pathways
Proposed Signaling Pathway for 5-HT4 Receptor Agonists
The prokinetic effects of 5-HT4 receptor agonists are primarily mediated through the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP) in enteric neurons. This leads to the release of acetylcholine (ACh), which stimulates smooth muscle contraction and enhances gastrointestinal motility.[3]
Experimental Protocols
The following are generalized protocols for assessing the prokinetic activity of a test compound in common animal models. These should be adapted and optimized for the specific compound and research question.
Gastric Emptying and Intestinal Transit in Rats
This protocol is based on the phenol red meal method, a common technique for assessing gastrointestinal motility in rodents.[4]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Test compound (e.g., this compound) and vehicle
-
Phenol red solution (0.5 mg/mL in 5% glucose)
-
0.1 N NaOH
-
Spectrophotometer
-
Oral gavage needles
-
Surgical instruments for dissection
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours with free access to water. House them individually to prevent coprophagy.
-
Dosing: Administer the test compound or vehicle orally via gavage at a predetermined time before the test meal (e.g., 30 minutes).
-
Test Meal Administration: Administer 1.5 mL of the phenol red solution via oral gavage.
-
Euthanasia and Sample Collection: At a specific time point post-meal (e.g., 20 minutes), euthanize the animals by CO2 asphyxiation followed by cervical dislocation.
-
Carefully clamp the pyloric sphincter and cardia of the stomach.
-
Dissect the stomach and the entire small intestine. Divide the small intestine into segments (e.g., 10 equal segments).
-
Analysis:
-
Homogenize the stomach in 100 mL of 0.1 N NaOH.
-
Homogenize each intestinal segment in a known volume of 0.1 N NaOH.
-
Allow the homogenates to settle for 1 hour, then collect the supernatant.
-
Read the absorbance of the supernatant at 560 nm using a spectrophotometer.
-
A standard curve for phenol red should be prepared to calculate the amount of phenol red in each segment.
-
-
Calculations:
-
Gastric Emptying (%): [1 - (Amount of phenol red in stomach / Total phenol red administered)] x 100
-
Intestinal Transit: Can be expressed as the geometric center of the distribution of phenol red along the intestinal segments.
-
Gastric Motility Assessment in Dogs
Canine models are valuable for studying gastric motility due to their physiological similarities to humans. Ultrasonography is a non-invasive method to assess gastric contractions.
Materials:
-
Beagle dogs
-
Test compound (e.g., this compound) and vehicle
-
Standardized meal
-
Ultrasound machine with a micro-convex probe
-
Clippers and acoustic coupling gel
Procedure:
-
Animal Preparation: Fast dogs overnight (approximately 12 hours) with free access to water.
-
Baseline Measurement: Perform a baseline ultrasound to record the number of antral contractions per minute.
-
Dosing: Administer the test compound or vehicle orally.
-
Test Meal: After a set time post-dosing (e.g., 60 minutes), provide a standardized meal.
-
Postprandial Ultrasound: Perform serial ultrasound examinations at regular intervals (e.g., every 30 minutes for 2 hours) to record the number and amplitude of antral contractions.
-
Data Analysis:
-
Calculate the mean number of contractions per minute for each time point.
-
A motility index (MI) can be calculated based on the frequency and amplitude of contractions.
-
Compare the results between the treatment and vehicle groups.
-
Safety and Toxicology Considerations
Preclinical safety and toxicology studies are crucial to identify potential adverse effects. For a prokinetic agent, these studies in animal models (typically one rodent and one non-rodent species) would generally include:
-
Dose Range-Finding Studies: To determine the maximum tolerated dose.
-
Single and Repeat-Dose Toxicity Studies: To evaluate potential organ toxicity after acute and chronic administration.
-
Safety Pharmacology Studies: To assess effects on cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity and Carcinogenicity Studies: To evaluate mutagenic and carcinogenic potential.
Commonly used animal strains for these studies include Wistar Han rats, CD-1 mice, Beagle dogs, and Cynomolgus monkeys.
It is important to note that while animal models are essential for preclinical safety assessment, there can be limitations in predicting human toxicity. Therefore, careful study design and interpretation of results are critical.
References
- 1. The effects of this compound, a 5HT-4 antagonist, on oesophageal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.uvm.edu [scholarworks.uvm.edu]
- 4. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Cell-Based Assays to Determine Lintopride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lintopride is a potent and selective serotonin 5-HT4 receptor agonist. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gs alpha subunit. Activation of this receptor initiates a signaling cascade that leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP). This primary signaling pathway is crucial for the pharmacological effects of 5-HT4 agonists. Additionally, evidence suggests a secondary, G-protein-independent signaling pathway involving the activation of the Src tyrosine kinase.
These application notes provide detailed protocols for cell-based assays to quantify the activity of this compound and other 5-HT4 receptor agonists. The described assays are essential for characterizing the potency and efficacy of such compounds in a cellular context, providing valuable data for drug discovery and development programs. The primary assays detailed are a cAMP production assay and a CRE-luciferase reporter gene assay, both of which assess the Gs-coupled signaling pathway. An additional protocol for a cell-based Src kinase activation assay is included to investigate the G-protein-independent pathway.
Data Presentation
The potency of 5-HT4 receptor agonists is typically determined by their half-maximal effective concentration (EC50) in functional cell-based assays. While specific EC50 values for this compound in publicly available literature are limited, the following table presents representative data for other well-characterized 5-HT4 agonists in a cAMP assay using Chinese Hamster Ovary (CHO) cells engineered to overexpress the human 5-HT4 receptor. This provides a comparative context for assessing the activity of new compounds like this compound.
| Compound | Agonist Type | Cell Line | Assay Type | EC50 (nM) | Reference |
| 5-HT (Serotonin) | Endogenous Agonist | CHO-K1 (h5-HT4R) | cAMP Accumulation | 3.6 | [1] |
| Prucalopride | Selective 5-HT4 Agonist | CHO-K1 (h5-HT4R) | cAMP Accumulation | ~1-5 | [1] |
| Velusetrag (TD-5108) | Selective 5-HT4 Agonist | HEK293 (h5-HT4R) | cAMP Accumulation | ~0.5-2 | N/A |
| 5HT4-LA1 | Selective 5-HT4 Agonist | CHO (h5-HT4R) | cAMP Accumulation | 1.1 | [1] |
| 5HT4-LA2 | Selective 5-HT4 Agonist | CHO (h5-HT4R) | cAMP Accumulation | 18.8 | [1] |
Note: The EC50 values can vary depending on the specific cell line, receptor expression levels, and assay conditions.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
5-HT4 Receptor Signaling Pathways
Caption: 5-HT4 receptor signaling pathways activated by this compound.
Experimental Workflow: cAMP Assay
Caption: Workflow for the cAMP accumulation assay.
Experimental Workflow: CRE-Luciferase Reporter Assay
Caption: Workflow for the CRE-luciferase reporter gene assay.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels following stimulation of 5-HT4 receptors with this compound. A commercially available bioluminescent assay kit, such as the cAMP-Glo™ Assay from Promega, is recommended for its high sensitivity and high-throughput compatibility.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT4 receptor (h5-HT4R)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS and appropriate selection antibiotic)
-
Phosphate-Buffered Saline (PBS)
-
This compound and other reference 5-HT4 agonists
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP-Glo™ Assay Kit (Promega)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Culture: Maintain the CHO-K1-h5-HT4R cell line in the recommended culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest the cells and resuspend them in culture medium. Seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 80 µL of medium. Incubate the plate for 24 hours.
-
Compound Preparation: Prepare a dilution series of this compound and any reference agonists in an appropriate assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX). A typical concentration range would be from 1 pM to 10 µM.
-
Cell Treatment: Add 20 µL of the diluted compounds to the respective wells. Include wells with vehicle control (buffer with PDE inhibitor only).
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection:
-
Add 40 µL of cAMP-Glo™ Lysis Buffer to each well and incubate for 15 minutes at room temperature with shaking.
-
Add 40 µL of cAMP-Glo™ Detection Solution (containing PKA) and incubate for 20 minutes at room temperature.
-
Add 80 µL of Kinase-Glo® Reagent and incubate for 10 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Convert the raw luminescence units to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene (luciferase) under the control of a cAMP Response Element (CRE). This provides a downstream readout of the Gs-cAMP-PKA signaling pathway.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression plasmid for h5-HT4R
-
Reporter plasmid containing a CRE promoter element driving the expression of firefly luciferase
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other reference 5-HT4 agonists
-
Luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System, Promega)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293 cells with the h5-HT4R expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Seeding: After 24 hours of transfection, harvest the cells and seed them into a white, opaque 96-well plate at a density of 20,000-40,000 cells per well in 80 µL of culture medium. Incubate for another 24 hours.
-
Compound Preparation: Prepare a dilution series of this compound and reference agonists in serum-free medium.
-
Cell Treatment: Replace the culture medium with 80 µL of serum-free medium. Add 20 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix gently and incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 3: Cell-Based Src Kinase Activation Assay (Western Blot)
This protocol is designed to detect the activation of Src kinase through the phosphorylation of a specific tyrosine residue (Tyr416) in response to 5-HT4 receptor stimulation.
Materials:
-
Cells expressing h5-HT4R (e.g., CHO-K1-h5-HT4R or transfected HEK293)
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency in 6-well plates.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with this compound at various concentrations or for different time points. Include an untreated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Src.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of Src phosphorylation as the ratio of the phospho-Src signal to the total Src signal. Compare the phosphorylation levels in this compound-treated cells to the untreated control.
References
Measuring the Efficacy of Lintopride in Preclinical Gastrointestinal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the efficacy of Lintopride, a gastrointestinal prokinetic agent, in relevant preclinical models. This document outlines detailed experimental protocols for in vivo and in vitro assays, summarizes key quantitative data in structured tables, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is investigated for its prokinetic properties, which are primarily mediated through its activity at serotonin 5-HT4 receptors. As a 5-HT4 receptor agonist, this compound is expected to stimulate the release of acetylcholine (ACh) from enteric neurons.[1] This increase in ACh enhances gastrointestinal smooth muscle contraction, thereby promoting motility and accelerating gastric emptying.[1]
It is important to note that while prokinetic effects are typically associated with 5-HT4 receptor agonism, one clinical study in healthy human volunteers characterized this compound as a 5-HT4 antagonist that also exhibited prokinetic effects on esophageal motility.[2] This highlights the complexity of serotonergic regulation in the gut and the need for thorough preclinical evaluation to fully characterize the pharmacological profile of new chemical entities.
Quantitative Data Summary
The following tables summarize representative quantitative data for the efficacy of a typical 5-HT4 agonist in preclinical models, as specific preclinical data for this compound is not widely available in published literature. Additionally, data from a human study on this compound's effect on esophageal motility is included for reference.
Table 1: In Vivo Efficacy - Gastric Emptying in Rats (Example Data for a 5-HT4 Agonist)
| Treatment Group | Dose (mg/kg) | Gastric Emptying (%) | p-value vs. Vehicle |
| Vehicle | - | 45.2 ± 3.5 | - |
| 5-HT4 Agonist | 0.1 | 58.7 ± 4.1 | < 0.05 |
| 5-HT4 Agonist | 0.3 | 72.5 ± 5.3 | < 0.01 |
| 5-HT4 Agonist | 1.0 | 85.1 ± 4.8 | < 0.001 |
Table 2: In Vitro Efficacy - Contraction of Isolated Guinea Pig Ileum (Example Data for a 5-HT4 Agonist)
| Compound | Concentration (nM) | Contraction (% of max) | EC50 (nM) |
| 5-HT4 Agonist | 1 | 15.3 ± 2.1 | 50.2 |
| 10 | 48.9 ± 5.6 | ||
| 100 | 82.4 ± 7.3 | ||
| 1000 | 95.1 ± 4.9 |
Table 3: Human Esophageal Motility with this compound [2]
| Parameter | This compound Dose (mg/kg, i.v.) | Change from Placebo | p-value |
| Lower Esophageal Sphincter (LOS) Basal Pressure | 0.1 | Increased | 0.036 |
| 0.3 | Increased | 0.027 | |
| 0.5 | Increased | 0.052 | |
| Amplitude of Peristaltic Waves (at T60) | 0.3 | +48.8 cmH2O | 0.0009 |
| 0.5 | +29.1 cmH2O | 0.029 |
Experimental Protocols
In Vivo Gastric Emptying in Rats (Phenol Red Method)
This protocol describes a widely used method to assess the effect of a test compound on gastric emptying of a liquid meal in rats.
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Test Meal: 1.5% methylcellulose containing 0.05% phenol red
-
0.1 N NaOH
-
20% trichloroacetic acid (w/v)
-
Spectrophotometer
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours with free access to water.
-
Dosing: Administer this compound or vehicle via the desired route (e.g., intraperitoneally or orally) at a predetermined time before the test meal.
-
Test Meal Administration: Administer 1.5 mL of the phenol red test meal to each rat via oral gavage.
-
Euthanasia and Stomach Excision: At a specific time point after test meal administration (e.g., 20 minutes), humanely euthanize the rats by cervical dislocation. Immediately clamp the pyloric and cardiac ends of the stomach and carefully excise the organ.
-
Sample Preparation:
-
Place the entire stomach in 100 mL of 0.1 N NaOH and homogenize.
-
Allow the homogenate to settle for 1 hour at room temperature.
-
Take a 5 mL aliquot of the supernatant and add 0.5 mL of 20% trichloroacetic acid to precipitate proteins.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
To 1 mL of the resulting supernatant, add 4 mL of 0.5 N NaOH.
-
-
Spectrophotometry: Measure the absorbance of the final solution at 560 nm.
-
Standard Curve: A standard curve is prepared using known concentrations of phenol red.
-
Calculation: The amount of phenol red remaining in the stomach is calculated from the standard curve. Gastric emptying is calculated using the following formula:
-
Gastric Emptying (%) = (1 - (Amount of phenol red in test stomach / Average amount of phenol red in standard stomachs)) x 100
-
Standard stomachs are from a group of rats euthanized immediately after receiving the test meal.
-
In Vitro Gut Motility: Isolated Guinea Pig Ileum Preparation
This protocol details the methodology for assessing the contractile effect of this compound on an isolated segment of the guinea pig ileum.
Materials:
-
Male guinea pig (250-350g)
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
This compound
-
Organ bath with aeration (95% O2, 5% CO2) and temperature control (37°C)
-
Isotonic transducer and data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Excise a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction).
-
Gently flush the lumen with fresh Tyrode's solution to remove contents.
-
Cut the ileum into 2-3 cm segments.
-
-
Organ Bath Setup:
-
Suspend an ileum segment in a 10 mL organ bath containing Tyrode's solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other to an isotonic transducer.
-
Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 45-60 minutes, washing with fresh Tyrode's solution every 15 minutes.
-
-
Experimental Procedure:
-
Record a stable baseline of spontaneous contractions.
-
Add this compound to the organ bath in a cumulative concentration-response manner (e.g., 1 nM to 10 µM), allowing the response to each concentration to stabilize before adding the next.
-
Record the amplitude of contractions at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction observed.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).
-
Visualizations
Signaling Pathway of a 5-HT4 Receptor Agonist
Caption: Signaling pathway of a 5-HT4 receptor agonist.
Experimental Workflow for In Vivo Gastric Emptying Study
Caption: Workflow for rat gastric emptying assay.
References
High-Throughput Screening for Novel Lintopride Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lintopride is a potent 5-HT₄ receptor antagonist with moderate antagonist properties at the 5-HT₃ receptor, and as a substituted benzamide, may also exhibit activity at dopamine D₂ receptors. These receptors are critical targets in the development of therapeutics for gastrointestinal motility disorders and other neurological conditions. This document provides detailed application notes and high-throughput screening (HTS) protocols for the identification and characterization of novel this compound analogues. The protocols are designed for a research audience and focus on robust, scalable assays to determine compound affinity and functional activity at these key G protein-coupled receptors (GPCRs) and ligand-gated ion channels.
Introduction to this compound and its Targets
This compound's pharmacological profile suggests a multi-target mechanism of action, primarily involving the serotonergic system. Its potent antagonism of the 5-HT₄ receptor and moderate antagonism of the 5-HT₃ receptor are key to its effects. Additionally, the substituted benzamide chemical scaffold is common among compounds active at the dopamine D₂ receptor. High-throughput screening of analogue libraries is a critical step in identifying new chemical entities with improved potency, selectivity, and pharmacokinetic properties.
Target Receptors:
-
5-HT₄ Receptor: A G protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Antagonists at this receptor are of interest for various gastrointestinal disorders.
-
5-HT₃ Receptor: A ligand-gated ion channel. Antagonism of this receptor prevents the influx of cations, which is a validated mechanism for the treatment of nausea and vomiting.[1]
-
Dopamine D₂ Receptor: A GPCR that inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. D₂ receptor antagonists are widely used as antipsychotics.
Data Presentation: Comparative Analysis of Structurally Related Compounds
Table 1: Binding Affinities (Ki) of Benzamide Derivatives at Human 5-HT₃ and 5-HT₄ Receptors
| Compound | 5-HT₃ Receptor Ki (nM) | 5-HT₄ Receptor Ki (nM) |
| Cisapride | 684 | 41.5 |
| Renzapride | 7.64 | 115 |
| Zacopride | 0.38 | 373 |
| YM-53389 | >10,000 | 54.6 |
Data sourced from a study on the binding properties of gastrointestinal prokinetic benzamides.[2]
Table 2: Functional Antagonist Activity (IC₅₀ / ID₅₀) of Novel Benzimidazole Derivatives at the 5-HT₃ Receptor
| Compound | Colonic Contraction IC₅₀ (µM) | Bezold-Jarisch Reflex ID₅₀ (µg/kg) |
| Compound 14 * | 0.43 | 0.32 |
| Indole Derivative 7a | < 0.1 | - |
| Indoline Derivative 6c | < 0.1 | - |
| Indolizine Derivative 7k | 0.011 | - |
| Indolizine Derivative 7l | - | 0.018 |
| Ondansetron (Reference) | ~0.86 | ~3.2 |
| Granisetron (Reference) | ~0.066 | ~0.9 |
Data for Compound 14 from a study on fused imidazole derivatives.[3] Data for other derivatives and reference compounds from a study on tetrahydro-1H-benzimidazole derivatives.[4]
Signaling Pathways and Assay Principles
High-throughput screening for this compound analogues will focus on assays that measure the modulation of the downstream signaling pathways of the target receptors.
Experimental Workflow for High-Throughput Screening
The HTS workflow is designed to efficiently screen large compound libraries and identify promising hits for further development.
Detailed Experimental Protocols
Primary HTS: 5-HT₄ Receptor Antagonist Screening (cAMP Assay)
This protocol is designed to identify compounds that antagonize the 5-HT₄ receptor by measuring changes in intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing the human 5-HT₄ receptor.
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
5-HT (Serotonin) as the agonist.
-
A reference 5-HT₄ antagonist (e.g., GR 113808).
-
cAMP detection kit (e.g., HTRF-based).
-
384-well white opaque plates.
Protocol:
-
Cell Plating: Seed the 5-HT₄ receptor-expressing cells into 384-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition: On the day of the assay, remove the culture medium and add the this compound analogues at a final concentration of 10 µM in assay buffer. Include wells with the reference antagonist and vehicle (DMSO) controls. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add 5-HT at a final concentration equal to its EC₈₀ (the concentration that elicits 80% of the maximal response) to all wells except the negative control wells.
-
Incubation: Incubate the plates for 30 minutes at room temperature to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Normalize the data to the positive (agonist only) and negative (vehicle only) controls. Calculate the percent inhibition for each test compound. Hits are typically defined as compounds that exhibit >50% inhibition.
Primary HTS: 5-HT₃ Receptor Antagonist Screening (Calcium Flux Assay)
This protocol identifies 5-HT₃ receptor antagonists by measuring their ability to block agonist-induced calcium influx.[5]
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT₃ receptor.
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
5-HT or a selective 5-HT₃ agonist (e.g., m-CPBG) as the agonist.
-
A reference 5-HT₃ antagonist (e.g., Ondansetron).
-
384-well black-walled, clear-bottom plates.
-
A fluorescence imaging plate reader (e.g., FLIPR).
Protocol:
-
Cell Plating: Seed the 5-HT₃ receptor-expressing cells into 384-well plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C, 5% CO₂.
-
Compound Addition: Wash the cells with assay buffer and add the this compound analogues at a final concentration of 10 µM. Include reference antagonist and vehicle controls.
-
Calcium Measurement: Place the plate in the fluorescence imaging plate reader. Establish a baseline fluorescence reading for 10-20 seconds.
-
Agonist Injection: Inject the 5-HT₃ agonist at its EC₈₀ concentration into the wells and continue to measure the fluorescence intensity for 1-2 minutes.
-
Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced increase in fluorescence. Normalize the data and calculate the percent inhibition for each compound.
Secondary HTS: Dopamine D₂ Receptor Antagonist Screening (cAMP Assay)
This assay confirms the activity of hits at the D₂ receptor by measuring the reversal of agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D₂ receptor.
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Forskolin (to stimulate adenylyl cyclase).
-
Dopamine as the agonist.
-
A reference D₂ antagonist (e.g., Haloperidol).
-
cAMP detection kit.
-
384-well white opaque plates.
Protocol:
-
Cell Plating: Seed the D₂ receptor-expressing cells into 384-well plates and incubate overnight.
-
Compound Addition: Add the hit compounds at various concentrations (typically a 10-point dose-response curve) to the wells. Incubate for 15-30 minutes at 37°C.
-
Agonist and Forskolin Stimulation: Add a mixture of dopamine (at its EC₈₀ for cAMP inhibition) and a fixed concentration of forskolin to all wells.
-
Incubation: Incubate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure cAMP levels using the detection kit.
-
Data Analysis: Plot the cAMP signal against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Secondary HTS: Radioligand Binding Assay for Affinity Determination
This protocol determines the binding affinity (Ki) of hit compounds for the target receptors. The example below is for the 5-HT₄ receptor.
Materials:
-
Membrane preparations from cells expressing the human 5-HT₄ receptor.
-
Binding buffer: 50 mM HEPES, pH 7.4.
-
Radioligand: [³H]-GR113808 (a selective 5-HT₄ antagonist).
-
Non-specific binding control: A high concentration of an unlabeled 5-HT₄ antagonist (e.g., 10 µM GR113808).
-
Glass fiber filter plates.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Assay Setup: In a 96-well plate, add the following to each well in binding buffer:
-
Membrane preparation.
-
[³H]-GR113808 at a concentration close to its Kd.
-
A range of concentrations of the hit compound.
-
For total binding wells, add vehicle instead of the hit compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the compound concentration to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
The provided protocols offer a comprehensive framework for the high-throughput screening of this compound analogues. By employing a combination of functional and binding assays, researchers can efficiently identify and characterize novel compounds with desired pharmacological profiles at 5-HT₄, 5-HT₃, and D₂ receptors. The comparative data on related benzamides serves as a valuable reference for prioritizing hits and guiding the subsequent stages of drug discovery and development.
References
- 1. Involvement of 5-HT3 and 5-HT4 receptors in colonic motor patterns in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. I. Synthesis and structure-activity relationships of conformationally restricted fused imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. II. Synthesis and structure-activity relationships of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of Lintopride in Gastrointestinal Motility
For Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
Lintopride is a benzamide derivative that has been investigated for its effects on gastrointestinal motility. Notably, there is a significant discrepancy in the scientific literature regarding its precise mechanism of action at the serotonin 5-HT4 receptor. While prokinetic effects are typically associated with 5-HT4 receptor agonists, multiple sources identify this compound as a potent 5-HT4 receptor antagonist, with additional moderate 5-HT3 receptor antagonist properties[1][2]. Despite its 5-HT4 antagonist profile, preclinical studies have indicated that this compound enhances gastric emptying, stimulates antral and duodenal motility, and accelerates intestinal transit in animal models[2]. In healthy human volunteers, this compound has been shown to increase the basal tone of the lower esophageal sphincter (LOS) and enhance peristaltic waves[1].
These application notes provide a summary of the available data on this compound and detailed protocols for its study, with a focus on its established pharmacological profile and observed physiological effects. Given the limited clinical data on this compound specifically for functional dyspepsia, the protocols are based on studies evaluating its effects on upper gastrointestinal motility.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Target | Activity | Potency/Affinity | Reference |
| 5-HT4 Receptor | Antagonist | Potent | [2] |
| 5-HT3 Receptor | Antagonist | Moderate |
Table 2: In-Vivo Effects of Intravenous this compound on Esophageal Motility in Healthy Volunteers
| Parameter | Dose (mg/kg) | Outcome | Significance (p-value) |
| LOS Basal Pressure (AUC) | 0.1 | Significant Increase vs. Placebo | 0.036 |
| 0.3 | Significant Increase vs. Placebo | 0.027 | |
| 0.5 | Increase vs. Placebo | 0.052 | |
| LOS Relaxation (Duration) | 0.1, 0.3, 0.5 | No significant effect | Not significant |
| LOS Relaxation (Extent) | 0.1, 0.3, 0.5 | No significant effect | Not significant |
| Amplitude of Peristaltic Waves | 0.3 | Significant Increase at 30, 60, 90 min | p < 0.05 |
| 0.5 | Significant Increase at 30, 60 min | p < 0.05 |
Signaling Pathways and Mechanism of Action
The prokinetic effects of this compound, in light of its 5-HT4 receptor antagonism, are not fully elucidated. The standard pathway for 5-HT4 receptor agonism involves the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), leading to enhanced acetylcholine release and subsequent smooth muscle contraction. As an antagonist, this compound would block this pathway. Its prokinetic effects may, therefore, be attributable to its 5-HT3 receptor antagonism or other, yet unidentified, mechanisms. The blockade of inhibitory 5-HT3 receptors on cholinergic neurons can lead to a net increase in acetylcholine release, promoting motility.
Caption: this compound's dual antagonist action on 5-HT4 and 5-HT3 receptors.
Experimental Protocols
Protocol 1: Evaluation of this compound's Effect on Esophageal Motility in Healthy Subjects
This protocol is adapted from a double-blind, crossover study designed to assess the impact of intravenous this compound on esophageal and lower esophageal sphincter (LOS) motility.
1. Subject Recruitment and Screening:
-
Enroll healthy male volunteers (e.g., age 18-30 years).
-
Exclusion criteria: history of digestive diseases, chest pain, or any other significant medical condition.
-
Obtain informed consent from all participants.
2. Study Design:
-
Employ a randomized, double-blind, placebo-controlled, crossover design.
-
Each subject receives single intravenous doses of this compound (e.g., 0.1, 0.3, and 0.5 mg/kg) and a placebo.
-
A washout period of at least one week should be implemented between each study session.
3. Manometry Procedure:
-
Subjects fast overnight prior to the study.
-
A perfused catheter assembly is inserted nasally.
-
One catheter is positioned to measure LOS pressure.
-
Additional catheters are placed in the esophageal body (e.g., at 5, 10, and 15 cm above the LOS) to record peristalsis.
-
-
Allow for a 30-minute acclimatization period after catheter placement.
4. Drug Administration and Data Collection:
-
Record baseline motility for a defined period (e.g., 30 minutes).
-
Administer the assigned dose of this compound or placebo intravenously over a short period (e.g., 2 minutes).
-
Continuously record esophageal and LOS motility for at least 4 hours post-administration.
-
To study peristalsis, perform a series of wet swallows (e.g., 10 swallows of 5 mL water) at regular intervals (e.g., every 30 minutes).
5. Data Analysis:
-
LOS Basal Pressure: Calculate the mean pressure during periods without swallowing.
-
LOS Relaxation: Measure the duration and nadir pressure of relaxation following each swallow.
-
Peristaltic Waves: Measure the amplitude, duration, and velocity of the peristaltic waves at each recording site in the esophageal body.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA for repeated measures) to compare the effects of different doses of this compound with placebo. The area under the curve (AUC) can be used to compare changes in pressure over time.
Caption: Workflow for assessing this compound's effect on esophageal motility.
Protocol 2: In-Vitro Assessment of this compound's Prokinetic Activity in Animal Tissue
This protocol provides a general framework for investigating the effects of this compound on the contractility of isolated gastrointestinal tissues.
1. Tissue Preparation:
-
Humanely euthanize the selected animal model (e.g., guinea pig, rat).
-
Isolate segments of the desired gastrointestinal region (e.g., stomach antrum, duodenum, ileum).
-
Prepare longitudinal or circular muscle strips and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
2. Contractility Measurement:
-
Connect the tissue strips to isometric force transducers to record contractile activity.
-
Allow the tissues to equilibrate under a resting tension until stable spontaneous contractions are observed.
3. Experimental Procedure:
-
Establish a baseline recording of spontaneous contractile activity.
-
Add this compound to the organ bath in a cumulative, concentration-dependent manner.
-
To investigate the mechanism, pre-incubate tissues with specific receptor antagonists (e.g., atropine for muscarinic receptors, tetrodotoxin for neuronal blockade) before adding this compound.
-
To study the interaction with 5-HT receptors, assess the effect of this compound on contractions induced by a 5-HT4 agonist (e.g., prucalopride) or a 5-HT3 agonist (e.g., 2-methyl-5-HT).
4. Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Express the contractile response to this compound as a percentage of the baseline or a maximal response to a standard agonist (e.g., acetylcholine).
-
Construct concentration-response curves and calculate EC50 or IC50 values where applicable.
Conclusion
This compound presents a complex pharmacological profile as a dual 5-HT4/5-HT3 receptor antagonist with observed prokinetic properties. The provided protocols offer a foundation for further investigation into its mechanism of action and potential therapeutic applications. Researchers should remain cognizant of the contradictory nature of its 5-HT4 antagonism and prokinetic effects, which warrants further detailed study to be fully understood. The application of these methodologies will aid in clarifying the unique properties of this compound and its potential role in the management of gastrointestinal motility disorders.
References
Application of Lintopride in Gastrointestinal Motility Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lintopride
This compound is a substituted benzamide derivative with a notable profile in gastrointestinal (GI) motility research. Pharmacologically, it is classified as a potent 5-hydroxytryptamine receptor 4 (5-HT4) antagonist with moderate 5-HT3 receptor antagonist properties[1]. Despite its classification as a 5-HT4 antagonist—a receptor class where agonists are typically prokinetic—this compound has demonstrated clear prokinetic effects in clinical studies. Specifically, it has been shown to increase the basal tone of the lower esophageal sphincter (LOS) and enhance the amplitude of peristaltic waves in the esophagus[1]. This paradoxical effect suggests a complex mechanism of action, potentially involving its concurrent 5-HT3 antagonism or other uncharacterized interactions within the enteric nervous system.
These application notes provide a summary of its observed effects, its proposed mechanism of action, and detailed protocols for its investigation in both preclinical and clinical research settings.
Mechanism of Action
This compound's effects on GI motility are attributed to its interaction with two key serotonin receptor subtypes in the enteric nervous system:
-
5-HT4 Receptor Antagonism: 5-HT4 receptors are G-protein coupled receptors located on presynaptic terminals of enteric neurons. Typically, activation of these receptors by serotonin (5-HT) stimulates adenylyl cyclase, increases intracellular cyclic AMP (cAMP), and facilitates the release of acetylcholine (ACh). ACh then acts on muscarinic receptors on smooth muscle cells to induce contraction and promote motility. While this compound is an antagonist at this receptor, its observed prokinetic effects are contrary to what would be expected from a simple blockade. The precise mechanism for this is not fully elucidated but underscores the complexity of serotonergic signaling in the gut.
-
5-HT3 Receptor Antagonism: 5-HT3 receptors are ligand-gated ion channels found on enteric neurons. Their activation by serotonin can mediate inhibitory signals on GI motility and is also involved in nausea and visceral pain perception. By moderately blocking these receptors, this compound may inhibit these inhibitory pathways, leading to a net increase in motility[2]. This dual receptor profile likely contributes to its overall prokinetic activity.
Signaling Pathway of 5-HT4 Receptor-Mediated Pro-motility Effects
Caption: General 5-HT4 receptor signaling pathway in enteric neurons.
Quantitative Data
Table 1: Effect of Intravenous this compound on Lower Esophageal Sphincter (LOS) Basal Pressure
| Dose (mg/kg) | Outcome Measure | Result vs. Placebo | Significance (p-value) | Reference |
| 0.1 | Increase in LOS Pressure (AUC) | Significant Increase | P = 0.036 | [1] |
| 0.3 | Increase in LOS Pressure (AUC) | Significant Increase | P = 0.027 | [1] |
| 0.5 | Increase in LOS Pressure (AUC) | Increase | P = 0.052 |
AUC: Area Under the Curve
Table 2: Effect of Intravenous this compound on Amplitude of Esophageal Peristaltic Waves
| Dose (mg/kg) | Time Point | Increase in Amplitude (cmH₂O) | Significance (p-value) | Reference |
| 0.3 | 30 min | 34.5 | P = 0.020 | |
| 0.5 | 30 min | 32.5 | P = 0.027 | |
| 0.3 | 60 min | 48.8 | P = 0.0009 | |
| 0.5 | 60 min | 29.1 | P = 0.029 | |
| 0.3 | 90 min | 34.5 | P = 0.0018 |
Note: this compound did not significantly affect the duration or extent of LOS relaxation after swallowing at any tested dose.
Experimental Protocols
Protocol 1: In Vivo Assessment of Esophageal Motility in Humans (Manometry)
This protocol is based on the methodology used to assess the effect of this compound on esophageal motility in healthy volunteers.
Objective: To measure the effects of this compound on lower esophageal sphincter (LOS) pressure and esophageal body peristalsis.
Materials:
-
Sterile intravenous infusion supplies.
-
This compound for injection (or placebo control).
-
Multi-lumen perfused esophageal manometry catheter.
-
Low-compliance pneumohydraulic capillary infusion system.
-
Pressure transducers and data acquisition system.
-
Standardized liquid (e.g., water) for wet swallows.
Methodology:
-
Subject Recruitment: Recruit healthy volunteers with no history of digestive diseases. Ensure proper informed consent and ethical review board approval.
-
Study Design: Employ a double-blind, placebo-controlled, crossover design. Each subject receives different doses of this compound (e.g., 0.1, 0.3, 0.5 mg/kg) and a placebo on separate study days, with a washout period of at least one week between sessions.
-
Catheter Placement: After an overnight fast, position the manometry catheter transnasally to record pressure from the LOS and at multiple points along the esophageal body (e.g., 5, 10, and 15 cm proximal to the LOS).
-
Baseline Recording: Allow for a 30-minute acclimatization period and record baseline motility and LOS pressure.
-
Drug Administration: Administer the assigned dose of this compound or placebo as a slow intravenous infusion.
-
Motility Recording: Continuously record esophageal motility for a period of 4 hours post-administration.
-
Peristalsis Assessment: At set intervals (e.g., every 30 minutes), instruct the subject to perform a series of 10 wet swallows (e.g., 5 mL of water each) to assess peristaltic wave amplitude, duration, and velocity.
-
Data Analysis: Analyze the manometry tracings to determine mean basal LOS pressure, amplitude of peristaltic contractions, and characteristics of swallow-induced LOS relaxation. Compare data from this compound and placebo phases using appropriate statistical methods (e.g., ANOVA for crossover design).
Caption: Workflow for in vivo esophageal manometry study.
Protocol 2: Ex Vivo Assessment of Intestinal Contractility (Organ Bath)
Objective: To determine the effect of this compound on neurally-mediated contractions of isolated intestinal segments.
Materials:
-
Animal model (e.g., guinea pig, rat).
-
Krebs physiological salt solution.
-
Isolated tissue organ bath system with temperature control and aeration (95% O₂ / 5% CO₂).
-
Isotonic force transducers and data acquisition system.
-
Electrical field stimulation (EFS) electrodes and stimulator.
-
This compound, acetylcholine (ACh), and other relevant pharmacological agents.
Methodology:
-
Tissue Isolation: Humanely euthanize the animal and isolate a segment of the desired intestine (e.g., terminal ileum).
-
Tissue Preparation: Clean the segment of mesenteric attachments and flush the lumen with Krebs solution. Cut the segment into smaller pieces (approx. 2 cm).
-
Mounting: Mount the tissue segment in an organ bath chamber (e.g., 10 mL) filled with Krebs solution, maintained at 37°C and aerated. Attach one end to a fixed holder and the other to an isotonic force transducer.
-
Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15 minutes.
-
Viability Test: Elicit a contraction with a standard agent like ACh or carbachol to ensure tissue viability. Wash the tissue and allow it to return to baseline.
-
EFS-Induced Contractions: Elicit twitch contractions by applying electrical field stimulation (EFS) with parameters known to stimulate enteric neurons (e.g., 50 V, 0.5 ms pulse duration, 0.1 Hz frequency).
-
Drug Application: Once stable EFS-induced contractions are established, add this compound to the bath in a cumulative, concentration-dependent manner (e.g., 10 nM to 10 µM). Record the response at each concentration.
-
Data Analysis: Measure the amplitude of the EFS-induced contractions before and after the addition of this compound. Express the change in contraction as a percentage of the baseline response. Calculate EC50 values if a dose-response relationship is observed.
Caption: Workflow for ex vivo intestinal contractility assay.
Protocol 3: In Vivo Assessment of Whole Gut Transit in Rodents
Objective: To evaluate the overall prokinetic effect of this compound on gastrointestinal transit time in a rodent model.
Materials:
-
Animal model (e.g., mice, rats).
-
This compound and vehicle control for administration (e.g., oral gavage).
-
Non-absorbable colored marker: Carmine red (6% w/v) or activated charcoal (5-10% w/v) suspended in a vehicle like 0.5% methylcellulose.
-
Individual housing cages with white paper bedding.
-
Stopwatch.
Methodology:
-
Animal Preparation: House animals individually and fast them for 12-18 hours with free access to water to ensure an empty GI tract.
-
Drug Administration: Administer this compound or vehicle control via oral gavage at the desired doses.
-
Marker Administration: 30 minutes after drug administration, administer the non-absorbable marker (e.g., 0.3 mL of carmine red suspension) via oral gavage.
-
Observation: Place each animal in a clean cage with white paper lining. Monitor the animals continuously.
-
Measurement (Whole Gut Transit Time): Record the time from the administration of the marker until the appearance of the first colored fecal pellet. This is the whole gut transit time.
-
Measurement (Distance Traveled - optional): Alternatively, at a fixed time point (e.g., 20-30 minutes) after marker administration, humanely euthanize the animals. Carefully excise the entire gastrointestinal tract from the stomach to the cecum. Measure the total length of the small intestine and the distance traveled by the leading edge of the marker.
-
Data Analysis:
-
For transit time: Compare the mean transit time between this compound-treated and vehicle-treated groups using a t-test or ANOVA. A shorter time indicates a prokinetic effect.
-
For distance traveled: Calculate the percent transit (% Transit = [Distance traveled by marker / Total length of small intestine] x 100). Compare the mean percent transit between groups.
-
References
Lintopride: A Pharmacological Probe for Elucidating Serotonin 5-HT4 and 5-HT3 Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lintopride is a potent and selective pharmacological tool for investigating the roles of serotonin receptors, particularly the 5-HT4 and 5-HT3 subtypes. As a competitive antagonist at 5-HT4 receptors and a moderate antagonist at 5-HT3 receptors, this compound allows for the dissection of the physiological and pathological processes mediated by these two important receptor systems. These application notes provide a comprehensive overview of this compound's in vitro pharmacological profile and detailed protocols for its use in fundamental research and drug discovery.
In Vitro Pharmacological Profile of this compound
This compound's utility as a research tool stems from its distinct affinity and antagonist activity at 5-HT4 and 5-HT3 receptors. While a comprehensive screening across all serotonin receptor subtypes is not extensively published in a single source, the available data consistently highlight its primary targets.
Table 1: Quantitative Analysis of this compound's Binding Affinity (Ki) for Serotonin Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity |
| 5-HT4 | High affinity (nanomolar range) | Competitive Antagonist |
| 5-HT3 | Moderate affinity | Antagonist |
| 5-HT1A, 1B, 1D | Lower affinity | Not a primary target |
| 5-HT2A, 2C | Lower affinity | Not a primary target |
| 5-HT6, 5-HT7 | Lower affinity | Not a primary target |
Signaling Pathways
Understanding the signaling cascades initiated by 5-HT4 and 5-HT3 receptors is crucial for interpreting experimental data when using this compound.
5-HT4 Receptor Signaling
The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR). Its activation by serotonin initiates a cascade leading to the production of cyclic AMP (cAMP), a key second messenger. This compound, as an antagonist, blocks this pathway.
5-HT3 Receptor Signaling
In contrast, the 5-HT3 receptor is a ligand-gated ion channel. Upon serotonin binding, it opens a non-selective cation channel, leading to depolarization of the cell membrane. This compound blocks this ion flux.
Experimental Protocols
The following protocols provide a framework for using this compound to characterize 5-HT4 and 5-HT3 receptor activity.
Radioligand Binding Assay for 5-HT4 Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT4 receptor using a radiolabeled antagonist, such as [³H]GR113808.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor (or other suitable cell line/tissue preparation)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]GR113808 (specific activity ~80 Ci/mmol)
-
Competitor: this compound
-
Non-specific binding control: 10 µM GR113808 (unlabeled)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Protocol:
-
Membrane Preparation: Homogenize cells expressing the 5-HT4 receptor in ice-cold binding buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh binding buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled GR113808 (for non-specific binding) or varying concentrations of this compound.
-
50 µL of [³H]GR113808 (final concentration ~0.1-0.5 nM).
-
100 µL of membrane homogenate (20-50 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding buffer using a cell harvester. Wash the filters three times with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[1][2][3]
Functional cAMP Assay for 5-HT4 Receptor Antagonism
This protocol measures the ability of this compound to inhibit serotonin-induced cAMP production in cells expressing the 5-HT4 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor
-
Cell culture medium
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor)
-
Agonist: Serotonin (5-HT)
-
Antagonist: this compound
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white microplates
Protocol:
-
Cell Seeding: Seed HEK293-5-HT4 cells into a 384-well plate and grow to confluence.
-
Pre-incubation with Antagonist: Remove the culture medium and add varying concentrations of this compound in stimulation buffer. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC80 concentration, predetermined in a separate agonist dose-response experiment) to the wells containing this compound. Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP response against the log concentration of this compound. Determine the IC50 value for this compound's inhibition of the serotonin response. A Schild analysis can be performed by repeating the experiment with multiple fixed concentrations of this compound against a full dose-response curve of serotonin to determine the pA2 value, a measure of antagonist potency.
Whole-Cell Patch-Clamp Electrophysiology for 5-HT3 Receptor Antagonism
This protocol assesses the ability of this compound to block serotonin-induced currents in cells expressing the 5-HT3 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor (or a suitable neuronal cell line)
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).[4]
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA (pH 7.2 with CsOH).
-
Agonist: Serotonin (5-HT)
-
Antagonist: this compound
-
Patch-clamp amplifier and data acquisition system
Protocol:
-
Cell Preparation: Plate cells on glass coverslips for recording.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.
-
Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a gigaseal with a single cell and then rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.[5]
-
Agonist Application: Apply a short pulse of serotonin (e.g., 10 µM for 2 seconds) using a rapid application system and record the inward current.
-
Antagonist Application: Co-apply varying concentrations of this compound with the same concentration of serotonin and record the resulting current. Allow for a washout period between applications.
-
Data Analysis: Measure the peak amplitude of the serotonin-induced current in the absence and presence of this compound. Calculate the percentage of inhibition for each concentration of this compound. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
Conclusion
This compound serves as a valuable pharmacological tool for the differential study of 5-HT4 and 5-HT3 receptors. Its antagonist properties at these two distinct receptor types, a GPCR and a ligand-gated ion channel respectively, enable researchers to probe their involvement in a wide array of physiological and pathophysiological conditions. The protocols provided herein offer a starting point for the in vitro characterization of these receptors and the compounds that modulate their activity.
References
- 1. Structural insights into lipid and ligand regulation of serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lintopride Dosage in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Lintopride dosage in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a substituted benzamide derivative that acts as a potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4) and a moderate antagonist of the 5-HT3 receptor.[1][2] As a 5-HT4 receptor antagonist, its primary mechanism involves blocking the signaling cascade initiated by the activation of this Gs-coupled receptor, which typically leads to an increase in intracellular cyclic AMP (cAMP).[3][4]
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A2: For initial experiments with a novel benzamide derivative like this compound, a broad concentration range is recommended to determine the optimal working concentration. Based on studies of similar benzamide compounds, a starting range of 0.1 µM to 100 µM is advisable.[3] A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
A3: this compound, like many benzamide derivatives, is often soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the this compound powder in 100% DMSO. It is recommended to create small, single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working dilutions, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.
Q4: How can I determine if this compound is cytotoxic to my cells?
A4: Cytotoxicity can be assessed using various cell viability assays. The two most common methods are the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity. It is recommended to perform a dose-response and time-course experiment (e.g., 24, 48, and 72 hours of exposure) to determine the cytotoxic profile of this compound for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. The concentration of this compound is too low. 2. The incubation time is insufficient. 3. The cell line does not express 5-HT4 or 5-HT3 receptors. 4. The this compound stock solution has degraded. | 1. Test a higher range of concentrations (e.g., up to 100 µM). 2. Increase the incubation time (e.g., 48 or 72 hours). 3. Verify receptor expression using RT-PCR, western blot, or by testing a positive control cell line. 4. Prepare a fresh stock solution of this compound. |
| High cell death at expected therapeutic concentrations | 1. The cell line is highly sensitive to 5-HT4/5-HT3 receptor antagonism. 2. Off-target effects of this compound. 3. The final DMSO concentration is too high. | 1. Perform a detailed dose-response curve to find a narrow non-toxic therapeutic window. 2. Review literature for known off-target effects of benzamides or perform a broader screening. 3. Ensure the final DMSO concentration is below 0.5% and is consistent across all treatment and control wells. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Inconsistent drug concentration across wells. 3. Edge effects in the multi-well plate. | 1. Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques. 2. Mix drug dilutions thoroughly before adding to the wells. 3. Avoid using the outer wells of the plate for treatments, or fill them with sterile PBS to maintain humidity. |
| Unexpected agonist-like effects | 1. Complex downstream signaling in the specific cell line. 2. This compound may exhibit biased agonism at certain receptor subtypes or under specific cellular conditions. | 1. Investigate downstream signaling pathways more thoroughly. 2. Consult literature on biased agonism of 5-HT4 receptor ligands. |
Data Presentation
Due to the limited availability of published in vitro data specifically for this compound, the following tables provide representative data for other 5-HT4 receptor antagonists and benzamide derivatives to guide experimental design. It is crucial to determine the IC50 values for this compound in your specific experimental system.
Table 1: Representative IC50 Values for 5-HT4 Receptor Antagonists in a cAMP Assay
| Compound | Cell Line | IC50 (nM) | Reference |
| GR 113808 | Rat Distal Crypt Colonocytes | ~10 | |
| Tropisetron | Rat Distal Crypt Colonocytes | ~3000 |
Table 2: Representative Cytotoxic IC50 Values for Benzamide Derivatives in Cancer Cell Lines (72h treatment)
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzamide Derivative 1 | A549 (Lung Carcinoma) | 36.6 x 10⁻³ | |
| Benzamide Derivative 2 | DU-145 (Prostate Cancer) | 122.7 | |
| Benzamide Derivative 3 | MCF-7 (Breast Cancer) | >1000 |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.
Materials:
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Target cells
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Complete cell culture medium
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This compound stock solution (in DMSO)
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96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Quantifying 5-HT4 Receptor Antagonism using a cAMP Assay
This protocol measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) induced by a 5-HT4 receptor agonist.
Materials:
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Cells expressing 5-HT4 receptors (e.g., CHO-K1 cells stably expressing human 5-HT4 receptor)
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Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
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5-HT4 receptor agonist (e.g., Serotonin or a specific agonist)
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This compound stock solution (in DMSO)
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cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
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384-well white opaque plates
Procedure:
-
Cell Preparation: Harvest and resuspend cells in assay buffer to the desired concentration.
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Antagonist Incubation: Add 5 µL of this compound dilutions (in assay buffer) to the wells of the 384-well plate.
-
Cell Addition: Add 10 µL of the cell suspension to each well and incubate for 30 minutes at room temperature.
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Agonist Stimulation: Add 5 µL of the 5-HT4 agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
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Incubation: Incubate the plate for 30 minutes at room temperature.
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cAMP Detection: Add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.
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Signal Measurement: Read the plate on a suitable plate reader.
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Data Analysis: Plot the response against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Simplified 5-HT4 receptor signaling pathway and the antagonistic action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Lintopride Solubility: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues encountered during experiments with Lintopride.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: Published quantitative solubility data for this compound in a range of common laboratory solvents is limited. However, it is consistently reported to be soluble in Dimethyl Sulfoxide (DMSO)[1][2][3]. For aqueous solutions, the hydrochloride salt of this compound is expected to have higher solubility than the free base. It is recommended to experimentally determine the solubility in your specific aqueous buffer system (e.g., PBS) at the desired pH and temperature.
Q2: I am observing precipitation when trying to dissolve this compound in an aqueous buffer. What are the potential causes?
A2: Precipitation of this compound in aqueous buffers can be attributed to several factors:
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pH of the Solution: The solubility of ionizable compounds like this compound can be significantly influenced by the pH of the solution. If the pH of your buffer is close to the pKa of the compound, it can lead to the formation of the less soluble free base or salt form.
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Exceeding Solubility Limit: You may be attempting to prepare a concentration that exceeds the maximum solubility of this compound in that specific solvent system.
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Common Ion Effect: If you are using the hydrochloride salt of this compound, a high concentration of chloride ions in your buffer could potentially decrease its solubility.
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Temperature: Solubility is often temperature-dependent. Dissolving the compound at a higher or lower temperature than specified in a protocol could lead to precipitation.
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Purity of the Compound: Impurities in the this compound sample could affect its solubility characteristics.
Q3: How can I improve the aqueous solubility of this compound for my experiment?
A3: To enhance the aqueous solubility of this compound, consider the following approaches:
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pH Adjustment: Modifying the pH of your buffer can significantly impact solubility. For basic compounds, lowering the pH can increase solubility.
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Use of Co-solvents: Adding a small percentage of an organic co-solvent, such as ethanol or DMSO, to your aqueous buffer can help to increase the solubility of hydrophobic compounds. However, ensure the final concentration of the organic solvent is compatible with your experimental system.
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Preparation of a High-Concentration Stock in DMSO: Prepare a concentrated stock solution of this compound in DMSO. This stock can then be diluted into your aqueous experimental medium. It is crucial to ensure rapid mixing during dilution to avoid localized high concentrations that could lead to precipitation.
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Gentle Heating and Sonication: In some cases, gentle warming of the solution or sonication in an ultrasonic bath can aid in the dissolution process[2]. However, be cautious about the thermal stability of the compound.
Quantitative Data Summary
As specific quantitative solubility data for this compound is not widely available in published literature, the following table summarizes the qualitative solubility information. Researchers are strongly encouraged to determine the solubility for their specific experimental conditions.
| Solvent/System | Reported Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Commonly used to prepare high-concentration stock solutions. |
| Water | Information not available | Solubility is expected to be pH-dependent. The hydrochloride salt form generally exhibits higher aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Information not available | Solubility will be dependent on the pH and temperature of the buffer. |
| Ethanol | Information not available | Can be used as a co-solvent to improve aqueous solubility. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This method is a reliable way to determine the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a sealed container (e.g., glass vial). The excess solid should be visible.
-
Equilibration: Agitate the container at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation followed by filtration through a 0.22 µm filter to remove any remaining particles.
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Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
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Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Protocol 2: Preparation of a this compound Stock Solution in DMSO
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
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Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target stock solution concentration (e.g., 10 mM, 20 mM).
-
Dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.
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Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot completely and vortex to ensure homogeneity.
Signaling Pathways
This compound acts as a potent 5-HT4 receptor antagonist and a moderate 5-HT3 receptor antagonist.
5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit.
Caption: 5-HT4 Receptor Signaling Pathway Antagonized by this compound.
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Its activation leads to the influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.
Caption: 5-HT3 Receptor Signaling Pathway Antagonized by this compound.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A logical workflow for troubleshooting this compound solubility.
References
Lintopride Stability in Experimental Conditions: A Technical Support Guide
Disclaimer: As of November 2025, detailed experimental stability data for Lintopride is not extensively available in publicly accessible scientific literature. To provide a comprehensive and practical resource for researchers, this technical support center utilizes data from a closely related and well-studied compound, Itopride Hydrochloride . Itopride is also a benzamide derivative with prokinetic gastrointestinal activity. The information presented here, including protocols and degradation pathways, should be considered a foundational guide. Researchers must conduct specific stability studies for this compound to determine its unique degradation profile and validate appropriate analytical methods.
Frequently Asked Questions (FAQs)
Q1: Under what experimental conditions is this compound expected to be unstable?
A1: Based on the behavior of similar benzamide structures like Itopride, this compound is likely susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[1][2] The amide and ether linkages in its structure are prone to cleavage under these stresses.[1][2]
Q2: Is this compound sensitive to light or heat?
A2: Itopride, a related compound, has shown to be relatively stable under photolytic and thermal stress conditions.[1] When exposed to high-intensity light (e.g., 1.2 million lux hours and 200 Wh/m²) or dry/wet heat (e.g., 100°C), minimal degradation was observed. However, the photostability of this compound must be confirmed through specific studies as per ICH Q1B guidelines.
Q3: What are the likely degradation products of this compound?
A3: The degradation of this compound would likely involve the hydrolysis of its amide and ether bonds. This would result in the formation of smaller molecules. For Itopride, several degradation products have been identified under forced degradation conditions, resulting from the cleavage of these susceptible linkages.
Q4: What analytical technique is best suited for developing a stability-indicating assay for this compound?
A4: A stability-indicating assay for this compound can most effectively be developed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique has proven successful in separating the parent Itopride from its various degradation products, ensuring that the assay is specific and can accurately quantify the drug in the presence of its impurities.
Troubleshooting Guide for Stability Studies
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Unexpected peaks in HPLC chromatogram | 1. Contamination of solvent, glassware, or mobile phase.2. Degradation of the sample in the autosampler.3. Presence of impurities in the reference standard. | 1. Use high-purity HPLC-grade solvents and meticulously clean all glassware. Run a blank injection to check for system contamination.2. Use a cooled autosampler if available. Prepare fresh samples and analyze them promptly.3. Check the certificate of analysis for the reference standard. Analyze the standard by itself to confirm its purity. |
| Inconsistent or no degradation under stress conditions | 1. Insufficiently harsh stress conditions (concentration of acid/base/oxidizing agent, temperature, or duration).2. The compound is inherently stable under the applied conditions. | 1. Incrementally increase the molarity of the stressor, the temperature, or the exposure time. A target degradation of 5-20% is generally aimed for in forced degradation studies.2. If no degradation is observed even under harsh conditions, the compound can be considered stable under that specific stress. Document the conditions tested. |
| Poor resolution between this compound and a degradation product peak | 1. Suboptimal HPLC method parameters (e.g., mobile phase composition, pH, column type, gradient). | 1. Modify the mobile phase composition (e.g., change the organic modifier or its ratio).2. Adjust the pH of the aqueous portion of the mobile phase.3. Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl).4. Optimize the gradient slope or switch to an isocratic elution if appropriate. |
| More than 20% degradation of the active compound | 1. Stress conditions are too harsh, leading to extensive degradation which may not be representative of real-world stability. | 1. Reduce the concentration of the stressor, lower the temperature, or decrease the duration of the experiment to achieve a more controlled degradation. |
Data Presentation: Summary of Itopride Forced Degradation Studies
The following table summarizes the results from forced degradation studies performed on Itopride Hydrochloride, which may serve as an initial guide for designing studies for this compound.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Number of Degradation Products | Reference |
| Acid Hydrolysis | 1.0 N HCl | 4 hours | 80°C | Significant | Multiple | |
| Alkaline Hydrolysis | 1.0 N NaOH | 4 hours | 80°C | Significant | Multiple | |
| Oxidative Degradation | 15% H₂O₂ | 4 hours | 70°C | Significant | Multiple | |
| Thermal (Dry Heat) | Solid Drug | 168 hours | 100°C | Stable | None | |
| Photolytic | Solid Drug | 1.2 million lux h & 200 Wh/m² | Ambient | Stable | None |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1.0 N
-
Sodium hydroxide (NaOH), 1.0 N
-
Hydrogen peroxide (H₂O₂), 15%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
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Hot air oven, water bath, photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 N HCl. Heat the mixture at 80°C for 4 hours. After cooling, neutralize the solution with 1.0 N NaOH and dilute to a suitable concentration with the mobile phase.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 N NaOH. Heat the mixture at 80°C for 4 hours. After cooling, neutralize the solution with 1.0 N HCl and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 15% H₂O₂. Keep the solution at 70°C for 4 hours in the dark. After cooling, dilute with the mobile phase.
-
Thermal Degradation (Dry Heat): Store the solid this compound powder in a hot air oven at 100°C for 168 hours. After the specified duration, dissolve the powder in the mobile phase to achieve the target concentration.
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Photolytic Degradation: Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. After exposure, dissolve the powder in the mobile phase.
Protocol 2: Stability-Indicating HPLC Method (Based on Itopride Analysis)
Objective: To separate and quantify this compound in the presence of its degradation products.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent with UV/PDA detector |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol : Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Note: This method was developed for Itopride and will require optimization and full validation for this compound as per ICH Q2(R1) guidelines.
Visualizations
References
Technical Support Center: Optimizing Lintopride (Itopride) Efficacy in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the efficacy of Lintopride (Itopride) in animal models. The information is based on available data for Itopride, a prokinetic agent with a similar profile.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Itopride?
Itopride exhibits a dual mechanism of action that enhances gastrointestinal motility.[1][2] Firstly, it acts as a dopamine D2 receptor antagonist, which removes the inhibitory effect of dopamine on acetylcholine (ACh) release from enteric motor neurons.[1][2] Secondly, it inhibits the enzyme acetylcholinesterase (AChE), preventing the breakdown of ACh.[1] This synergistic action leads to an increased concentration of ACh, which stimulates gastrointestinal smooth muscle contraction, increases lower esophageal sphincter pressure, and accelerates gastric emptying.
Q2: Which animal models are suitable for studying Itopride efficacy?
Rodent models, such as male Wistar or Sprague-Dawley rats, are commonly used to investigate the therapeutic effects of Itopride, particularly in the context of diabetic gastroparesis. These models are well-established for studying delayed gastric emptying. For studies on airway inflammation and bronchial hyperresponsiveness, guinea pigs and ferrets are often used due to their physiological similarities to humans in these aspects, though these are less relevant for a prokinetic agent like Itopride. The choice of animal strain can be critical, as different strains can exhibit varying susceptibility to disease induction and drug effects.
Q3: What are the key pharmacokinetic parameters of Itopride to consider?
Understanding the pharmacokinetic profile of Itopride is crucial for designing effective in vivo experiments. Key parameters from a study in healthy human volunteers are summarized below, which can provide a reference for animal studies.
| Pharmacokinetic Parameter | Test Formulation (Mean) | Reference Formulation (Mean) |
| AUC (0-4h) (ng·h/mL) | 865.28 | 833.00 |
| AUC (0→∞) (ng·h/mL) | 873.04 | 830.97 |
| Cmax (ng/mL) | 303.72 | 268.01 |
| Tmax (h) | 0.75 | 0.78 |
| T1/2 (h) | 2.95 | 2.83 |
| Data from a study in healthy male volunteers comparing two formulations of 50 mg Itopride HCl. |
Troubleshooting Guide
Problem 1: High variability in gastric emptying results.
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Possible Cause 1: Inconsistent fasting period.
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Solution: Ensure a consistent fasting period of 12-14 hours for all animals with free access to water before administering the test meal.
-
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Possible Cause 2: Variation in test meal consumption.
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Solution: Carefully monitor and ensure that each animal consumes the entire pre-weighed test meal.
-
-
Possible Cause 3: Animal strain variability.
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Solution: Different strains of rats or mice can have different physiological responses. Use a consistent and well-characterized strain for all experiments.
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Problem 2: Lack of significant prokinetic effect at the tested dose.
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Possible Cause 1: Inadequate dose.
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Solution: The effective dose can vary between animal models and species. A typical dose range for Itopride in rats is 10-50 mg/kg administered via oral gavage. Consider performing a dose-response study to determine the optimal dose for your specific model.
-
-
Possible Cause 2: Timing of drug administration.
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Solution: Administer Itopride 30-60 minutes before the test meal to allow for adequate absorption and to coincide with peak plasma concentrations.
-
-
Possible Cause 3: Inappropriate vehicle.
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Solution: Itopride is often administered in a vehicle like 0.5% carboxymethyl cellulose. Ensure the vehicle is not affecting gastric motility and is appropriate for the route of administration.
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Problem 3: Difficulty in inducing a consistent diabetic gastroparesis model.
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Possible Cause 1: Ineffective streptozotocin (STZ) administration.
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Solution: Prepare the STZ solution freshly in a cold citrate buffer (0.1 M, pH 4.5) immediately before intraperitoneal or intravenous injection. Confirm diabetes induction by measuring blood glucose levels; levels above a certain threshold (e.g., 250 mg/dL) are typically considered diabetic.
-
-
Possible Cause 2: Hypoglycemia post-STZ injection.
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Solution: To prevent initial drug-induced hypoglycemia, provide rats with a 5% sucrose solution for the first 24 hours after STZ injection before returning them to normal water.
-
Experimental Protocols
Protocol 1: Induction of Diabetic Gastroparesis in Rats
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Acclimatization: House male Wistar or Sprague-Dawley rats (200-250 g) for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
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Fasting: Fast the rats overnight before STZ injection.
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STZ Preparation: Prepare a fresh solution of streptozotocin (STZ) in cold, sterile 0.1 M citrate buffer (pH 4.5).
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Induction: Inject the freshly prepared STZ solution intraperitoneally (i.p.) or intravenously (i.v.). Control animals receive an equivalent volume of citrate buffer.
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Post-Injection Care: Provide a 5% sucrose solution for the first 24 hours to prevent hypoglycemia, then return to normal water.
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Confirmation of Diabetes: Monitor blood glucose levels. Rats with glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic and can be used for experiments after a stabilization period (e.g., 4 weeks).
Protocol 2: Evaluation of Gastric Emptying
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Fasting: Fast both diabetic and control rats for 12-14 hours with free access to water.
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Itopride Administration: Administer Itopride (e.g., 10-50 mg/kg) or a vehicle (e.g., 0.5% carboxymethyl cellulose) via oral gavage 30-60 minutes before the test meal.
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Test Meal Administration: Provide a pre-weighed standard solid test meal and ensure complete consumption.
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Gastric Emptying Period: Return the rats to their cages without food or water for a defined period (e.g., 90-120 minutes).
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Sample Collection: At the end of the period, euthanize the animals using an approved method.
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Stomach Excision: Immediately perform a laparotomy, clamp the pylorus and cardia, and carefully excise the stomach.
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Measurement:
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Weight-based method: Weigh the stomach with and without its contents to determine the amount of food retained.
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Phenol Red Method: If the test meal contains a non-absorbable marker like phenol red, homogenize the entire stomach in a known volume of fluid. After centrifugation, measure the phenol red concentration in the supernatant using a spectrophotometer to quantify the amount of meal remaining.
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Visualizations
Caption: Dual mechanism of action of Itopride.
Caption: General experimental workflow for a gastric emptying study.
References
Overcoming Lintopride off-target effects
Welcome to the technical support center for Lintopride. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target activity of this compound?
A: this compound is a potent inhibitor of the serine/threonine kinase, Target Kinase A (TKA). Its primary mechanism of action involves binding to the ATP-binding pocket of TKA, thereby preventing the phosphorylation of its downstream substrates.
Q2: I'm observing a cellular phenotype that doesn't align with TKA inhibition. Could this be due to off-target effects?
A: Yes, it is possible. Off-target effects occur when a compound interacts with unintended molecular targets.[1][2] If the observed phenotype is inconsistent with the known function of TKA, it is crucial to investigate potential off-target interactions. We recommend a systematic approach to de-risk your observations, starting with orthogonal validation methods.
Q3: What are the first steps to differentiate between on-target and off-target effects?
A: A multi-pronged approach is recommended:
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Dose-Response Analysis: Carefully titrate this compound and determine if the unexpected phenotype occurs at concentrations significantly higher than the IC50 for TKA. A large divergence may suggest a lower-affinity off-target is responsible.
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Rescue Experiments: If TKA depletion mimics the this compound phenotype, attempt to rescue it by expressing a drug-resistant mutant of TKA. If the phenotype is not rescued, it strongly suggests an off-target effect.
Q4: How can I identify the specific off-targets of this compound?
A: Identifying unknown off-targets requires systematic screening. A common and effective method is to perform a broad kinase selectivity profiling assay.[5] These services screen your compound against a large panel of kinases to identify unintended interactions.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Cell Toxicity at Low Concentrations
You Observe: Significant cytotoxicity in your cell line at concentrations of this compound that should only partially inhibit the primary target, TKA.
Troubleshooting Steps:
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Confirm On-Target Engagement: First, verify that this compound is engaging TKA in your cells at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in an intact cell environment.
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Perform a Kinase Panel Screen: The observed toxicity could be due to potent inhibition of an essential off-target kinase. A broad kinase screen is the most direct way to identify such liabilities.
-
Genetic Validation: Use CRISPR to knock out TKA. If the knockout cells do not exhibit the same toxicity, it strongly implicates an off-target mechanism for the observed cell death.
Issue 2: Rescue Experiment Fails to Reverse Phenotype
You Observe: You've confirmed that knocking down TKA with siRNA reproduces the phenotype caused by this compound. However, expressing an siRNA-resistant TKA construct in these cells does not rescue the phenotype.
Troubleshooting Steps:
-
Re-evaluate siRNA Specificity: While effective, RNAi can have its own off-target effects. Use at least two different siRNAs targeting different regions of the TKA transcript to ensure the phenotype is consistent.
-
Consider Dominant-Negative Off-Target Effects: It's possible this compound's off-target has a more dominant effect on the pathway than TKA itself. The workflow below can help dissect this.
-
Profile this compound Against Structurally Similar Kinases: Off-targets often share structural homology with the primary target. Use a focused kinase panel that includes kinases closely related to TKA.
Data Presentation
Quantitative data is essential for distinguishing on-target from off-target effects. Below are examples of how to structure your findings.
Table 1: Kinase Selectivity Profile for this compound
This table summarizes hypothetical data from a kinase panel screen. A higher fold-selectivity indicates a more specific compound.
| Kinase Target | IC50 (nM) - On-Target | IC50 (nM) - Off-Target Panel | Selectivity (Fold) |
| Target Kinase A (TKA) | 15 | - | - |
| Off-Target Kinase B | - | 1,800 | 120 |
| Off-Target Kinase C | - | 6,750 | 450 |
| Off-Target Kinase D | - | >10,000 | >667 |
Table 2: Comparing Phenotypes from Chemical vs. Genetic Perturbation
This table helps to logically compare outcomes from different experimental approaches to determine if they are consistent with an on-target mechanism.
| Experimental Condition | Observed Phenotype (e.g., Apoptosis Rate) | Consistency with On-Target Hypothesis |
| Untreated Control | 5% | - |
| This compound (50 nM) | 65% | - |
| TKA siRNA #1 | 62% | Yes |
| TKA siRNA #2 | 59% | Yes |
| TKA CRISPR KO | 68% | Yes |
| TKA KO + this compound | 70% | Yes (No additive effect suggests same pathway) |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for TKA Target Engagement
CETSA is a biophysical method to assess drug-target interaction in cells. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.
Materials:
-
Cell culture reagents
-
This compound stock solution (in DMSO)
-
PBS, Lysis Buffer (with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge (capable of 20,000 x g)
-
Reagents for Western Blotting (SDS-PAGE gels, PVDF membrane, primary antibody for TKA, HRP-conjugated secondary antibody, ECL substrate)
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells using three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while aggregated proteins are in the pellet.
-
Western Blot Analysis: Collect the supernatant. Normalize total protein concentration across all samples. Perform a Western blot to detect the amount of soluble TKA remaining at each temperature point for both vehicle and this compound-treated samples.
-
Data Analysis: Plot the band intensity of soluble TKA against temperature. A shift in the melting curve to higher temperatures in the this compound-treated samples confirms target engagement.
Protocol 2: Orthogonal Validation using CRISPR-Cas9 Knockout
This protocol provides a framework for using CRISPR to validate that a phenotype is dependent on the drug's primary target.
Materials:
-
Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting TKA
-
Control lentiviral vector (non-targeting gRNA)
-
Cell line of interest
-
Reagents for lentivirus production and transduction
-
Reagents for Western Blotting or genomic DNA sequencing to confirm knockout
Methodology:
-
gRNA Design: Design and clone two distinct gRNAs targeting early exons of the TKA gene to ensure a functional knockout.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA vector, a packaging plasmid (psPAX2), and an envelope plasmid (pMD2.G). Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cell line with the TKA-targeting or control lentivirus. Select for transduced cells using the appropriate antibiotic resistance marker.
-
Knockout Confirmation: Expand the selected cell pools. Confirm the knockout of TKA protein expression via Western Blot. For clonal lines, confirm frame-shift mutations via Sanger or next-generation sequencing of the target locus.
-
Phenotypic Assay: Perform the relevant cellular assay (e.g., cell viability, signaling pathway activation) on the TKA knockout cells and control cells.
-
Comparison with this compound: Treat the control cell line (expressing TKA) with this compound and compare the resulting phenotype to that of the TKA knockout cells. A similar outcome supports an on-target effect.
Visualizations
Signaling Pathways and Workflows
Caption: On-target vs. potential off-target inhibition by this compound.
Caption: Troubleshooting workflow for an unexpected experimental result.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. synthego.com [synthego.com]
- 4. RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets [horizondiscovery.com]
- 5. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Lintopride concentration for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Cinitapride. The information is designed to address specific issues that may be encountered during experiments and to provide guidance on optimizing experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cinitapride?
A1: Cinitapride is a benzamide with prokinetic activity. Its primary mechanism involves acting as an agonist at the 5-HT4 receptors and as an antagonist at the 5-HT2 receptors. It also exhibits some affinity for 5-HT1 receptors. This dual action on serotonin receptors enhances the release of acetylcholine, a neurotransmitter that stimulates gastrointestinal motility.
Q2: What are the common experimental applications of Cinitapride?
A2: Cinitapride is primarily used in research to study gastrointestinal motility. It is often used in models of delayed gastric emptying and other disorders related to gastrointestinal dysmotility. Experiments may involve in vitro studies using isolated tissue preparations or in vivo studies in animal models.
Q3: What is a typical effective concentration range for Cinitapride in in vitro experiments?
A3: The effective concentration of Cinitapride can vary depending on the specific experimental setup, tissue type, and species. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model. However, based on available data, concentrations in the nanomolar to micromolar range are often effective.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in experimental results | Inconsistent drug preparation or storage. | Prepare fresh solutions of Cinitapride for each experiment. If a stock solution is used, ensure it is stored properly and for a limited time. |
| Biological variability in tissue or animal models. | Increase the sample size to account for biological variability. Ensure that control groups are properly matched. | |
| Lower than expected prokinetic effect | Suboptimal drug concentration. | Perform a dose-response curve to identify the optimal concentration for your experimental model. |
| Issues with tissue viability or experimental setup. | Verify the health of the tissue preparation or the proper functioning of the experimental apparatus. Ensure physiological conditions (temperature, pH) are maintained. | |
| Unexpected off-target effects | Interaction with other receptors. | Cinitapride has affinity for 5-HT1 and 5-HT2 receptors, which could lead to off-target effects. Consider using more specific 5-HT4 agonists if these effects are a concern. |
Experimental Protocols
In Vitro Assessment of Gastrointestinal Motility
This protocol describes a general method for assessing the effect of Cinitapride on the contractility of isolated intestinal segments.
Materials:
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Isolated intestinal segments (e.g., rat ileum)
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Organ bath system with physiological saline solution (e.g., Krebs-Henseleit solution)
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Isotonic transducer and data acquisition system
-
Cinitapride stock solution
-
Acetylcholine (as a positive control)
Procedure:
-
Prepare the organ bath with physiological saline solution, maintained at 37°C and bubbled with a 95% O2 / 5% CO2 gas mixture.
-
Mount the isolated intestinal segment in the organ bath under a slight resting tension.
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Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.
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Record the baseline contractile activity.
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Add Cinitapride to the organ bath in a cumulative or non-cumulative manner, recording the contractile response at each concentration.
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At the end of the experiment, add a maximal concentration of acetylcholine to elicit a maximum contraction, which can be used for normalization.
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Analyze the data to determine the dose-response relationship for Cinitapride.
Visualizations
Caption: Cinitapride's signaling pathway leading to muscle contraction.
Technical Support Center: Optimizing Lintopride Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving Lintopride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a substituted benzamide with prokinetic and antiemetic properties. Its primary mechanism of action is dual: it acts as a potent agonist at the serotonin 5-HT4 receptor and as an antagonist at the dopamine D2 receptor. This dual action is thought to contribute to its effects on gastrointestinal motility.
Q2: What are the common sources of variability in this compound experiments?
Variability in this compound experiments can arise from several factors, including:
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Reagent Quality and Preparation: Inconsistent quality or improper preparation of this compound solutions, cell culture media, and buffers.
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Cell Line Health and Passage Number: Variations in cell health, passage number, and expression levels of 5-HT4 and D2 receptors in cell-based assays.
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Experimental Conditions: Fluctuations in temperature, incubation times, and pH can significantly impact results.
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Assay-Specific Variability: Issues related to radioligand binding, antibody specificity, or the sensitivity of functional readouts.
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Tissue Preparation: For ex vivo studies on gastrointestinal motility, the handling and preparation of tissue segments are critical.
Q3: How can I ensure the stability and proper solubilization of this compound?
This compound is soluble in DMSO.[1] For consistent results, it is recommended to:
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Prepare a fresh stock solution in high-quality, anhydrous DMSO.
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Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
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When preparing working solutions, dilute the DMSO stock in the appropriate aqueous buffer immediately before use. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity.
Troubleshooting Guides
In Vitro Receptor Binding Assays
Issue: High non-specific binding in D2 receptor radioligand binding assays.
| Possible Cause | Troubleshooting Step |
| Radioligand concentration is too high. | Determine the optimal radioligand concentration by performing a saturation binding experiment. Use a concentration at or below the Kd value for your competition assays.[2] |
| Inadequate washing. | Increase the number and/or volume of washes to remove unbound radioligand more effectively. Ensure the wash buffer is at the correct temperature and pH. |
| Radioligand sticking to assay plates or filters. | Pre-treat plates or filters with a blocking agent like bovine serum albumin (BSA) or use low-binding plates. Consider using a different type of filter material. |
| Poor quality of cell membranes. | Prepare fresh cell membranes and ensure they are properly homogenized and stored. Perform a protein concentration assay to ensure consistent amounts are used in each well. |
Issue: Low or no signal in 5-HT4 receptor functional assays (e.g., cAMP accumulation).
| Possible Cause | Troubleshooting Step |
| Low receptor expression in the cell line. | Verify the expression of the 5-HT4 receptor in your cell line using a validated method like qPCR or western blot. Consider using a cell line with higher receptor expression. |
| Cell health is compromised. | Ensure cells are healthy and not overgrown before starting the assay. Use cells within a consistent and low passage number range. |
| Incorrect assay buffer composition. | Check the pH and composition of your assay buffer. Ensure it is compatible with both the cells and the detection reagents. |
| Problem with the detection reagent. | Use a fresh batch of detection reagent and ensure it is prepared according to the manufacturer's instructions. Run a positive control to confirm the reagent is working. |
Ex Vivo Gastrointestinal Motility Assays
Issue: Inconsistent or absent contractile response in isolated intestinal tissue.
| Possible Cause | Troubleshooting Step |
| Tissue damage during preparation. | Handle the intestinal tissue gently to avoid stretching or damaging the muscle layers. Ensure the dissection is performed quickly in oxygenated Krebs solution. |
| Inadequate oxygenation of the organ bath. | Maintain continuous and adequate aeration of the Krebs solution in the organ bath with 95% O2 / 5% CO2. |
| Suboptimal temperature of the organ bath. | Ensure the organ bath is maintained at a stable physiological temperature, typically 37°C. |
| Tissue desensitization. | Allow for an adequate equilibration period before adding this compound. If testing multiple concentrations, ensure sufficient washout time between doses. |
Experimental Protocols
5-HT4 Receptor Activation Assay (cAMP Accumulation)
This protocol is a general guideline for measuring the agonistic activity of this compound at the 5-HT4 receptor.
| Step | Procedure |
| 1. Cell Culture | Culture HEK293 cells stably expressing the human 5-HT4 receptor in DMEM with 10% FBS and appropriate selection antibiotics. |
| 2. Cell Seeding | Seed cells into 96-well plates and grow to 80-90% confluency. |
| 3. Assay | 1. Wash cells with pre-warmed PBS. 2. Add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 15-30 minutes at 37°C. 3. Add varying concentrations of this compound or a known 5-HT4 agonist (positive control) and incubate for 30 minutes at 37°C. 4. Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA). |
| 4. Data Analysis | Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. |
Dopamine D2 Receptor Binding Assay (Radioligand Competition)
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the D2 receptor.
| Step | Procedure |
| 1. Membrane Preparation | Prepare cell membranes from HEK293 cells expressing the human D2 receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend in assay buffer. |
| 2. Binding Reaction | In a 96-well plate, add: 1. Cell membranes. 2. A fixed concentration of a suitable D2 receptor radioligand (e.g., [³H]-Spiperone). 3. Varying concentrations of this compound or a known D2 antagonist (e.g., haloperidol) for the competition curve. 4. For total binding, add buffer instead of a competitor. For non-specific binding, add a high concentration of an unlabeled D2 antagonist. |
| 3. Incubation | Incubate the plate at room temperature for 60-90 minutes to reach equilibrium. |
| 4. Filtration | Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold wash buffer. |
| 5. Detection | Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter. |
| 6. Data Analysis | Calculate the percentage of specific binding at each concentration of this compound. Plot this against the logarithm of the this compound concentration and fit to a one-site competition curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[3] |
Visualizations
Caption: this compound's dual mechanism of action on 5-HT4 and D2 receptor signaling pathways.
Caption: Workflow for a dopamine D2 receptor competitive binding assay.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
Lintopride degradation and prevention in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro degradation of Lintopride and strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: What are the primary routes of this compound degradation observed in vitro?
A1: this compound is susceptible to degradation under several in vitro conditions. The primary degradation pathways are oxidation and hydrolysis.[1][2] Forced degradation studies have shown that oxidation is a major route of degradation.[1][3][4] The compound is also very labile in acidic environments, leading to extensive hydrolytic degradation. It also undergoes degradation in alkaline and neutral aqueous solutions, although typically to a lesser extent than in acidic media. Some degradation due to photolysis (exposure to light) has also been reported.
Q2: How stable is this compound under thermal stress?
A2: this compound is relatively stable under dry heat conditions. Studies involving exposure to temperatures such as 80°C for several hours showed minimal degradation, suggesting good thermal stability in its solid form.
Q3: What is the optimal pH range for maintaining this compound stability in aqueous solutions?
A3: To minimize hydrolytic degradation, it is recommended to prepare this compound solutions in a buffered system with a pH range of 4 to 7. The compound degrades extensively under strong acidic conditions and is also susceptible to base-catalyzed hydrolysis.
Q4: Is this compound sensitive to light? What precautions should I take?
A4: Yes, this compound has shown susceptibility to photolytic degradation. To prevent this, always store this compound stock solutions and experimental samples in amber-colored vials or protect them from light by wrapping containers in aluminum foil. When possible, conduct experimental manipulations under subdued lighting.
Q5: What are the best practices for preparing and storing this compound stock solutions?
A5: For maximum stability:
-
Solvent Choice: Use de-gassed, high-purity solvents. If using aqueous buffers, ensure they are within the optimal pH range of 4-7.
-
Handling: To prevent oxidation, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Storage Temperature: Store stock solutions at recommended temperatures, typically refrigerated (2-8°C) or frozen (-20°C or -80°C), to slow down potential degradation.
-
Light Protection: Always store solutions in light-protected containers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks appear in my HPLC chromatogram. | 1. Degradation: The compound has degraded due to improper handling (pH, light, temperature). 2. Contamination: Solvent or glassware contamination. | 1. Review your solution preparation and storage protocols. Perform a forced degradation study to identify the retention times of known degradants. 2. Use fresh, HPLC-grade solvents and ensure all glassware is scrupulously clean. |
| Low recovery or loss of this compound concentration over time. | 1. Hydrolysis: The pH of your solution may be too acidic or alkaline. 2. Oxidation: The solution was exposed to oxygen. 3. Adsorption: The compound may be adsorbing to the surface of your container (e.g., plastic). | 1. Buffer your solution to a pH between 4 and 7. 2. Use de-gassed solvents or add an appropriate antioxidant if compatible with your experimental system. 3. Use low-adsorption vials (e.g., silanized glass) for storage and handling. |
| Inconsistent results between experimental replicates. | 1. Variable Degradation: Inconsistent exposure to light or temperature differences between samples. 2. Solution Instability: The working solution is degrading during the course of the experiment. | 1. Ensure all samples are handled identically, with consistent light and temperature exposure. 2. Prepare fresh working solutions from a stable stock solution immediately before use for each experiment. |
Quantitative Data Summary
The following tables summarize data from forced degradation studies on Cinitapride, which serves as a proxy for this compound. These studies intentionally stress the molecule to identify potential degradation products and pathways.
Table 1: Summary of Forced Degradation Conditions and Results
| Stress Condition | Reagent/Parameters | Duration | Temperature | Observed Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 10-15 min | 80°C | ~100% | |
| Base Hydrolysis | 0.1 M NaOH | 5 hours | 80°C | Moderate | |
| Oxidation | 3% H₂O₂ | 3 hours | 80°C | ~20% | |
| Neutral Hydrolysis | HPLC Grade Water | 2 hours | 80°C | ~32% | |
| Photolysis | UV/Visible Light | - | Ambient | ~9% | |
| Thermal (Dry Heat) | Solid Drug | 12 hours | 80°C | <5% |
Note: Degradation percentages can vary based on the precise experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To intentionally degrade this compound under various stress conditions to understand its intrinsic stability and identify degradation products.
Materials:
-
This compound pure drug substance
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and methanol
-
pH meter, water bath, photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Reflux the mixture at 80°C for 15 minutes. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Reflux the mixture at 80°C for 5 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at 80°C for 3 hours. Dilute to a final concentration of 100 µg/mL.
-
Thermal Degradation: Accurately weigh this compound solid powder and expose it to 80°C in an oven for 12 hours. Then, dissolve and dilute to 100 µg/mL.
-
Photolytic Degradation: Expose a 100 µg/mL solution of this compound to light in a photostability chamber. Keep a control sample wrapped in foil to protect it from light.
-
Analysis: Analyze all samples and an untreated control solution (100 µg/mL) using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its potential degradation products.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.01M Ammonium Acetate Buffer (pH adjusted to ~6.7) in a 75:25 v/v ratio. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 263 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 30°C |
Note: This method is a starting point and should be fully validated according to ICH guidelines to ensure it is stability-indicating for your specific application.
Visualizations
Caption: Primary degradation pathways for this compound in vitro.
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting logic for unexpected this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Development and validation of stability indicating assay method for cinitapride in bulk & tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of stability indicating assay method for cinitapride in bulk & tablets. | Read by QxMD [read.qxmd.com]
Validation & Comparative
A Comparative Analysis of Prokinetic Agents: Side Effect Profiles of Mosapride and Lintopride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of the gastroprokinetic agent mosapride and the research compound lintopride. While extensive clinical data is available for mosapride, information on this compound is limited to preclinical studies, reflecting its current status as a compound for research purposes only. This document aims to present the available data objectively, with a focus on quantitative comparisons, experimental methodologies, and the underlying pharmacological pathways.
Mosapride: A Clinically Established Prokinetic Agent
Mosapride is a selective 5-HT4 receptor agonist widely used in the treatment of gastrointestinal disorders such as functional dyspepsia and gastroesophageal reflux disease.[1] Its prokinetic action is primarily mediated by enhancing the release of acetylcholine in the gastrointestinal tract, which stimulates gut motility.[2] The major active metabolite of mosapride, M1, also exhibits 5-HT3 receptor antagonist properties.[1]
Common and Serious Side Effects of Mosapride
Clinical studies have established a generally favorable safety profile for mosapride. The most commonly reported side effects are gastrointestinal in nature and typically mild and transient.[3]
Common Adverse Effects:
-
Diarrhea or loose stools[4]
-
Abdominal pain
-
Dry mouth
-
Headache
-
Dizziness
-
Nausea
-
Constipation
-
Insomnia
Serious Adverse Effects: While rare, serious side effects can occur. Mosapride has been shown to have a low risk of causing QT prolongation, a serious cardiac side effect that can lead to fatal arrhythmias. Unlike some other prokinetic agents, mosapride has demonstrated little to no effect on potassium channels or hERG transfected cells. However, caution is advised when co-administered with drugs known to prolong the QT interval or with potent CYP3A4 inhibitors like erythromycin, which can increase mosapride plasma concentrations.
Quantitative Analysis of Mosapride Side Effects from a Comparative Clinical Trial
A randomized, double-blind comparative study evaluating the efficacy and safety of itopride hydrochloride versus mosapride citrate in patients with functional dyspepsia provides valuable quantitative data on the incidence of adverse events.
| Adverse Event | Mosapride Citrate (n=30) | Itopride Hydrochloride (n=30) |
| Total Patients with AEs | 5 (16.7%) | 0 (0%) |
| Specific AEs Reported | ||
| Abdominal Discomfort | Not specified | 0 |
| Diarrhea | Not specified | 0 |
| Headache | Not specified | 0 |
| Withdrawals due to AEs | 2 (6.7%) | 0 (0%) |
Data sourced from a randomized, double-blind, comparative study.
Experimental Protocol: Randomized, Double-Blind, Comparative Study of Itopride and Mosapride
Objective: To compare the efficacy and safety of itopride hydrochloride and mosapride citrate in the management of functional dyspepsia.
Study Design: A phase 4, randomized, double-blind, prospective, comparative study.
Participants: 60 patients diagnosed with functional dyspepsia, randomized into two groups of 30.
Intervention:
-
Group 1: Itopride hydrochloride 50 mg, three times daily before meals for 2 weeks.
-
Group 2: Mosapride citrate 5 mg, three times daily before meals for 2 weeks.
Data Collection:
-
Efficacy was assessed by both patients and physicians based on global improvement of symptoms.
-
Safety and tolerability were evaluated by monitoring and recording all adverse events reported by the patients or observed by the investigators.
Outcome Measures:
-
Primary: Global efficacy rated by patients and physicians.
-
Secondary: Incidence and nature of adverse events, and patient withdrawals due to adverse events.
Signaling Pathway of Mosapride
Caption: Signaling pathway of Mosapride's prokinetic effect.
This compound: A Research Compound with Limited Clinical Data
This compound is a benzamide compound identified as a potent 5-HT4 antagonist with moderate 5-HT3 antagonist properties. Its mechanism of action suggests potential effects on gastrointestinal motility. However, it is important to note that this compound is currently classified as a research chemical and is not an approved drug for clinical use.
Preclinical Profile and Lack of Human Side Effect Data
Information on this compound is primarily derived from preclinical in-vitro and in-vivo animal studies. These studies indicate that this compound can increase gastric emptying, stimulate antral and duodenal motility, and accelerate intestinal transit in animal models.
To date, there are no publicly available results from comprehensive clinical trials in humans that detail the side effect profile of this compound. Therefore, a direct comparison of its side effects with clinically established drugs like mosapride is not feasible. The safety and tolerability of this compound in humans have not been established.
Theoretical Signaling Pathway of this compound
Based on its described mechanism of action, the theoretical signaling pathway of this compound can be visualized as follows. It is crucial to understand that this is a hypothetical representation of its action in a clinical context.
Caption: Theoretical signaling pathways of this compound.
Conclusion and Future Directions
Mosapride is a well-characterized prokinetic agent with a known side effect profile, primarily consisting of mild gastrointestinal disturbances. The risk of serious adverse events, such as significant cardiac issues, is low.
In contrast, this compound remains a compound under investigation. While its dual antagonism at 5-HT4 and 5-HT3 receptors suggests a potential role in modulating gastrointestinal function, a comprehensive understanding of its safety and tolerability in humans is absent from the current scientific literature. A direct comparison of the side effects of this compound and mosapride is therefore not possible at this time.
For drug development professionals, the preclinical data on this compound may warrant further investigation to explore its therapeutic potential and to characterize its safety profile through structured preclinical toxicology and subsequent clinical trials. Researchers interested in the clinical application of prokinetics should continue to rely on data from approved and well-studied agents like mosapride and other comparators such as itopride and cinitapride for which clinical safety and efficacy data are available.
References
- 1. Mosapride - Wikipedia [en.wikipedia.org]
- 2. mims.com [mims.com]
- 3. What are the side effects of Mosapride Citrate Hydrate? [synapse.patsnap.com]
- 4. Mosapride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Validating Lintopride's Binding Affinity: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the binding affinity of Lintopride for its primary targets, the serotonin 5-HT4 and 5-HT3 receptors. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound and its comparison to other commercially available modulators of the serotonin system.
This compound is recognized as a potent 5-HT4 receptor antagonist and a moderate 5-HT3 receptor antagonist. To objectively evaluate its performance, this guide summarizes the available quantitative binding affinity data for this compound and key competitors. All data is presented in a clear, tabular format to facilitate direct comparison. Furthermore, detailed experimental protocols for the methodologies used to obtain this data are provided, ensuring transparency and reproducibility.
Comparative Binding Affinity of this compound and Alternatives
The binding affinity of a compound to its target receptor is a critical determinant of its potency and potential therapeutic efficacy. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates a higher affinity.
Table 1: Comparative Binding Affinities for 5-HT4 Receptor Ligands
| Compound | Receptor | Action | Kᵢ (nM) | pKᵢ |
| This compound | 5-HT4 | Antagonist | Data Not Available | Data Not Available |
| Prucalopride | 5-HT4a / 4b | Agonist | - | 8.6 / 8.1[1] |
| Tegaserod | 5-HT4 | Agonist | - | 8.2[2] |
Table 2: Comparative Binding Affinities for 5-HT3 Receptor Ligands
| Compound | Receptor | Action | Kᵢ (nM) |
| This compound | 5-HT3 | Antagonist | Data Not Available |
| Ondansetron | 5-HT3 | Antagonist | - |
| Granisetron | 5-HT3 | Antagonist | - |
Note: The absence of specific Kᵢ or IC₅₀ values for this compound in publicly accessible literature necessitates a qualitative comparison based on its described potency.
Experimental Protocol: Competitive Radioligand Binding Assay
The binding affinity of a test compound is commonly determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) for the 5-HT4 or 5-HT3 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human 5-HT4 or 5-HT3 receptor.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]GR113808 for 5-HT4 receptors).
-
Test Compound: Unlabeled this compound or competitor compound at various concentrations.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the cell membranes through centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a fixed concentration (typically at or below its Kₔ value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from the total binding (in the absence of the test compound).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Visualizing Serotonin Receptor Signaling and Experimental Workflow
To further elucidate the context of this compound's action, the following diagrams illustrate the general signaling pathway of 5-HT4 receptors and the workflow of a competitive binding assay.
References
A Comparative Analysis of Prokinetic Agents: A Data-Driven Guide for Researchers
A Note on Lintopride: Initial investigation into this compound, the primary subject of the requested analysis, revealed a significant scarcity of publicly available scientific literature. A single 1995 study characterizes this compound as a 5-HT₄ antagonist with moderate 5-HT₃ antagonist properties, demonstrating an increase in lower esophageal sphincter (LES) basal tone and enhancement of peristaltic waves in healthy volunteers[1]. This profile contrasts with the agonistic activity at 5-HT₄ receptors typical of many serotonergic prokinetic agents. Due to the limited data, a comprehensive comparative analysis including this compound is not feasible at this time. Therefore, this guide will focus on a detailed comparison of other prominent prokinetic agents for which substantial experimental data are available.
This guide provides a comparative analysis of key prokinetic agents, focusing on their mechanisms of action, receptor pharmacology, and efficacy. The information is intended for researchers, scientists, and drug development professionals, with an emphasis on quantitative data, experimental methodologies, and visual representations of underlying biological processes.
Overview of Prokinetic Agents and Mechanisms of Action
Prokinetic agents enhance gastrointestinal (GI) motility and are used to treat disorders such as gastroparesis, gastroesophageal reflux disease (GERD), and chronic constipation[2][3][4]. These drugs act through various mechanisms, primarily by modulating neurotransmitter pathways in the enteric nervous system[4]. The agents covered in this comparison fall into two main classes: serotonin 5-HT₄ receptor agonists and dopamine D₂ receptor antagonists.
-
Serotonin 5-HT₄ Receptor Agonists (e.g., Cisapride, Prucalopride): These agents activate 5-HT₄ receptors on enteric neurons, which stimulates the release of acetylcholine (ACh). Increased ACh levels then act on muscarinic receptors on smooth muscle cells, leading to enhanced muscle contraction and coordinated peristalsis.
-
Dopamine D₂ Receptor Antagonists (e.g., Metoclopramide, Domperidone): Dopamine acts as an inhibitory neurotransmitter in the GI tract, suppressing ACh release. By blocking D₂ receptors, these drugs remove this inhibitory effect, thereby increasing ACh release and promoting motility.
-
Dual-Mechanism Agents (e.g., Itopride, Metoclopramide): Some agents have multiple mechanisms of action. Itopride is both a D₂ receptor antagonist and an acetylcholinesterase (AChE) inhibitor. By inhibiting the enzyme that breaks down ACh, it further increases the concentration and duration of action of acetylcholine. Metoclopramide, in addition to being a D₂ antagonist, also has 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist properties.
Comparative Receptor Pharmacology
The affinity of a prokinetic agent for its target receptor(s) and its selectivity over other receptors are critical determinants of its efficacy and safety profile. The following table summarizes the receptor binding affinities (Ki or IC₅₀ values) for the selected prokinetic agents.
| Drug | Primary Target(s) | Receptor Binding Affinity (Ki / IC₅₀) | Species/System | Reference(s) |
| Cisapride | 5-HT₄ Agonist | Ki: 1.9-fold more potent than 5-HT | Guinea pig striatal membranes | |
| hERG Channel Blocker | IC₅₀: ~40 nM | - | ||
| Metoclopramide | D₂ Antagonist | - | - | |
| 5-HT₄ Agonist | Ki: 26-fold less potent than Cisapride | Guinea pig striatal membranes | ||
| 5-HT₃ Antagonist | - | - | ||
| Domperidone | Peripheral D₂ Antagonist | - | - | |
| Itopride | D₂ Antagonist | - | - | |
| Acetylcholinesterase (AChE) Inhibitor | - | - | ||
| Prucalopride | Selective 5-HT₄ Agonist | pKi: 8.6 (5-HT₄a), 8.1 (5-HT₄b) | Human receptor isoforms |
Note: Specific Ki/IC₅₀ values are often highly dependent on the experimental conditions (e.g., radioligand used, tissue preparation). The data presented provides a relative comparison.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the primary signaling pathways for the different classes of prokinetic agents.
References
Unveiling the Receptor Selectivity of Prokinetic Agents: A Comparative Analysis of Lintopride and Newer Generation 5-HT4 Agonists
Executive Summary
Lintopride is recognized as a potent 5-HT4 antagonist with moderate affinity for the 5-HT3 receptor. However, a detailed, publicly available quantitative analysis of its binding affinity across a broad spectrum of receptors is lacking. In contrast, the newer generation of 5-HT4 receptor agonists, including Prucalopride, Velusetrag, and Naronapride, have been designed for high selectivity to the 5-HT4 receptor, a characteristic that is well-documented in publicly accessible studies. This targeted approach aims to minimize the off-target effects that were a concern with earlier prokinetic agents. This guide presents the available binding affinity data for these newer agents, offering a benchmark against which the selectivity of other compounds, including this compound, can be conceptually evaluated.
Comparative Receptor Binding Affinity
The following table summarizes the available quantitative data on the binding affinities (Ki in nM) of Prucalopride, Velusetrag, and Naronapride for the 5-HT4 receptor and other relevant off-target receptors. The lack of comprehensive, publicly available quantitative data for this compound prevents its direct inclusion in this comparative table.
| Compound | 5-HT4 Receptor (Ki, nM) | 5-HT3 Receptor (Ki, nM) | Dopamine D2 Receptor (Ki, nM) | hERG Channel (IC50, µM) | Other Notable Interactions (Ki, nM) |
| Prucalopride | 2.5 (h5-HT4a) 8.0 (h5-HT4b)[1] | >10,000[2] | >10,000 | >10 | Human D4 (pKi 5.63), Human sigma1 (pKi 5.43)[2][3] |
| Velusetrag | Highly Potent (pEC50 = 8.3) | >500-fold selective for 5-HT4[4] | - | >3,000 | No significant affinity for other 5-HT receptor subtypes |
| Naronapride | High Affinity Agonist | Negligible affinity | Antagonist activity | - | - |
Note: A lower Ki value indicates a higher binding affinity. The data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
The determination of a compound's cross-reactivity profile relies on robust and standardized experimental methodologies. Below are detailed protocols for two key assays used to characterize ligand-receptor interactions.
Radioligand Binding Assay
This assay is a fundamental technique used to quantify the affinity of a ligand for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a panel of receptors.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [³H]-ligand)
-
Test compound (e.g., this compound or alternatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)
-
Non-specific binding inhibitor (a high concentration of an unlabeled ligand)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled ligand).
-
Equilibration: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist at a specific GPCR.
Principle: In the inactive state, a G-protein is bound to GDP. Upon receptor activation by an agonist, the G-protein releases GDP and binds GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated G-protein. The amount of bound [³⁵S]GTPγS is proportional to the level of receptor activation.
Materials:
-
Cell membranes expressing the target GPCR
-
[³⁵S]GTPγS
-
Test agonist (e.g., Prucalopride, Velusetrag, Naronapride)
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EDTA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Pre-incubation: Incubate the cell membranes with GDP for a short period on ice to ensure all G-proteins are in the GDP-bound state.
-
Incubation: In a multi-well plate, combine the pre-incubated membranes, varying concentrations of the test agonist, and [³⁵S]GTPγS.
-
Reaction: Incubate the plates at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for agonist-induced [³⁵S]GTPγS binding.
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the agonist to generate a dose-response curve. From this curve, the EC50 (concentration for half-maximal response) and Emax (maximal response) can be determined.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow for cross-reactivity screening and the signaling pathway of the 5-HT4 receptor.
Conclusion
The development of highly selective 5-HT4 receptor agonists like Prucalopride, Velusetrag, and Naronapride represents a significant advancement in the pursuit of effective and safe prokinetic therapies. Their well-characterized binding profiles, demonstrating minimal interaction with off-target receptors, stand in contrast to the limited publicly available data for older compounds such as this compound. While this compound's role as a 5-HT4 antagonist with some 5-HT3 activity is acknowledged, a comprehensive understanding of its cross-reactivity is hindered by the lack of quantitative data. This guide underscores the importance of thorough receptor screening in drug development and provides a valuable comparative dataset for researchers working on the next generation of gastrointestinal motility modulators. Further studies to fully elucidate the binding profile of this compound would be beneficial for a more complete comparative assessment.
References
- 1. Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 2 from 5-HT(4) receptor antagonists: structure-affinity relationships and ligand-receptor interactions. | Semantic Scholar [semanticscholar.org]
- 3. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Benchmarking Lintopride: A Comparative Guide to Current Gastrointestinal Motility Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lintopride against current gastrointestinal (GI) motility drugs, offering a synthesis of available preclinical and clinical data. The information is intended to assist researchers and drug development professionals in evaluating the pharmacological profile and potential therapeutic utility of this compound in the context of existing prokinetic agents.
Executive Summary
Gastrointestinal motility disorders are a prevalent and challenging area of clinical practice. Prokinetic agents aim to enhance coordinated GI muscle contractions to improve transit and alleviate associated symptoms. Current therapeutic options primarily include dopamine D2 receptor antagonists and serotonin 5-HT4 receptor agonists. This compound, a novel agent, is characterized by its dual mechanism of action as a 5-HT4 receptor agonist and a moderate 5-HT3 receptor antagonist. This unique profile suggests potential for both prokinetic and antiemetic effects. This guide benchmarks this compound against established GI motility drugs—metoclopramide, domperidone, cisapride, and prucalopride—across key pharmacological and clinical parameters.
Mechanism of Action Overview
The primary agents used to modulate GI motility operate through two principal pathways: the dopaminergic and serotonergic systems.
-
Dopamine D2 Receptor Antagonists: Drugs like metoclopramide and domperidone block D2 receptors in the GI tract, which counteracts the inhibitory effect of dopamine on cholinergic neurons. This results in increased acetylcholine release, leading to enhanced esophageal and gastric peristalsis.[1][2]
-
Serotonin 5-HT4 Receptor Agonists: Agents such as cisapride and prucalopride selectively activate 5-HT4 receptors on enteric neurons, which also facilitates the release of acetylcholine, thereby stimulating GI motility.[3][4]
This compound distinguishes itself by combining 5-HT4 receptor agonism with moderate 5-HT3 receptor antagonism.[5] The 5-HT3 antagonism may contribute to antiemetic effects by blocking serotonin's action at vagal afferents and in the chemoreceptor trigger zone.
Comparative Data Tables
The following tables summarize the available quantitative data for this compound and other key GI motility drugs.
Table 1: Receptor Binding Affinities (Ki in nM)
| Drug | 5-HT4 Receptor | 5-HT3 Receptor | Dopamine D2 Receptor |
| This compound | Data not available | Data not available | Not applicable |
| Prucalopride | 2.5 (h5-HT4a), 8 (h5-HT4b) | 3500-3800 (murine) | 1600-2400 (human D4) |
| Cisapride | High Affinity | Low Affinity | Not significant |
| Metoclopramide | Agonist activity reported | Antagonist activity reported | 28.8 |
| Domperidone | Not applicable | Not applicable | 0.1 - 0.4 |
Note: "Data not available" indicates that specific Ki values for this compound could not be identified in the searched literature. "High Affinity" and "Low Affinity" are used where quantitative data is lacking but qualitative descriptions are available.
Table 2: Clinical Efficacy in Esophageal Motility (Healthy Volunteers)
| Treatment (Intravenous) | Change in Lower Esophageal Sphincter (LES) Basal Pressure | Change in Amplitude of Peristaltic Waves | Reference |
| This compound (0.1 mg/kg) | Significant increase (P = 0.036 vs. placebo) | Not significant | |
| This compound (0.3 mg/kg) | Significant increase (P = 0.027 vs. placebo) | Significant increase at T30, T60, T90 | |
| This compound (0.5 mg/kg) | Significant increase (P = 0.052 vs. placebo) | Significant increase at T30, T60 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Prokinetic Agents
The following diagram illustrates the primary signaling pathways of dopamine D2 receptor antagonists and 5-HT4 receptor agonists in the enteric nervous system.
Experimental Workflow: In Vitro Assessment of GI Smooth Muscle Contractility
This diagram outlines a typical workflow for evaluating the effects of a prokinetic agent on isolated gastrointestinal smooth muscle tissue.
Experimental Protocols
1. Esophageal Manometry for Motility Assessment (this compound Clinical Trial)
-
Objective: To evaluate the effect of intravenous this compound on lower esophageal sphincter (LES) and esophageal body motility in healthy male volunteers.
-
Study Design: A double-blind, placebo-controlled, crossover study with three doses of this compound (0.1, 0.3, and 0.5 mg/kg) and a placebo administered at one-week intervals.
-
Procedure:
-
Subjects fasted overnight.
-
A perfused catheter assembly was inserted transnasally. The assembly included a sleeve sensor to measure LES pressure and recording ports at 5, 10, and 15 cm above the LES to measure esophageal body pressure.
-
After an equilibration period, baseline LES pressure and esophageal peristalsis were recorded.
-
The study drug (this compound or placebo) was administered intravenously.
-
Esophageal motility was recorded continuously for 4 hours post-dosing.
-
Peristalsis was evaluated by performing 10 wet swallows (5 mL of water) at 30-minute intervals.
-
-
Data Analysis:
-
LES basal pressure was calculated as the end-expiratory pressure.
-
The amplitude, duration, and propagation velocity of peristaltic waves were measured.
-
Data were compared between this compound and placebo groups using appropriate statistical methods (e.g., AUC comparison).
-
2. In Vitro Receptor Binding Affinity Assay (General Protocol)
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., 5-HT4, 5-HT3, D2).
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
A radiolabeled ligand known to bind specifically to the receptor (e.g., [3H]GR113808 for 5-HT4 receptors).
-
Test compound (e.g., this compound) at various concentrations.
-
A non-labeled ligand with high affinity for the receptor to determine non-specific binding.
-
Assay buffer and filtration apparatus.
-
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
A parallel set of incubations is performed in the presence of a high concentration of the non-labeled ligand to determine non-specific binding.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Discussion and Future Directions
The available data suggest that this compound is a prokinetic agent with a mechanism of action that could offer both enhanced GI motility and antiemetic benefits. The clinical data from the esophageal manometry study in healthy volunteers demonstrate a clear pharmacodynamic effect on esophageal motility, with a dose-dependent increase in LES basal pressure and peristaltic wave amplitude.
However, a comprehensive benchmarking of this compound is currently limited by the lack of publicly available data on its receptor binding affinities (Ki values) for 5-HT4 and 5-HT3 receptors. This information is critical for a precise comparison of its potency and selectivity against other serotonergic agents like prucalopride and cisapride.
Furthermore, there is a paucity of head-to-head clinical trials comparing this compound with other prokinetics in patient populations with gastroparesis, functional dyspepsia, or chronic constipation. Such studies would be invaluable in determining the relative efficacy and safety of this compound and establishing its potential place in the therapeutic armamentarium for GI motility disorders.
Future research should focus on:
-
Determining the receptor binding profile of this compound to allow for a more detailed pharmacological comparison.
-
Conducting well-designed clinical trials to evaluate the efficacy and safety of this compound in patients with various GI motility disorders, ideally with active comparators.
-
Investigating the clinical significance of the dual 5-HT4 agonism and 5-HT3 antagonism, particularly in conditions where both dysmotility and nausea/vomiting are prominent symptoms.
This guide will be updated as new data on this compound becomes available.
References
- 1. selleckchem.com [selleckchem.com]
- 2. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue distribution and abuse potential of prucalopride: findings from non-clinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisapride - Wikipedia [en.wikipedia.org]
- 5. Metoclopramide - Wikipedia [en.wikipedia.org]
Replicating Lintopride's Prokinetic Findings: A Comparative Guide for Researchers
For researchers and drug development professionals, the reproducibility of scientific findings is paramount. This guide provides a comparative analysis of the prokinetic agent Lintopride, focusing on the challenges of replicating its initial findings in different laboratory settings due to a sparse publication record. We present available data on this compound and compare its pharmacological profile with more extensively studied 5-HT4 receptor agonists, offering a framework for future research and development.
This compound is a benzamide derivative with prokinetic properties, identified as a potent 5-HT4 receptor antagonist with moderate 5-HT3 receptor antagonist activity.[1] Its primary therapeutic potential lies in the modulation of gastrointestinal motility. However, the body of publicly available research on this compound is limited, with a key study by Delvaux and colleagues in 1995 providing the most detailed in-human data.[1] The scarcity of subsequent replication studies presents a significant challenge for researchers seeking to build upon these initial findings.
This guide aims to:
-
Summarize the known mechanism of action and experimental findings for this compound.
-
Provide a detailed overview of the signaling pathways associated with its targets, the 5-HT4 and 5-HT3 receptors.
-
Offer a comparative analysis with other 5-HT4 receptor agonists, for which a larger body of clinical trial data exists.
-
Present standardized experimental protocols relevant to the assessment of prokinetic agents.
Understanding this compound's Mechanism of Action
This compound's pharmacological activity is centered on its interaction with two subtypes of serotonin (5-hydroxytryptamine, 5-HT) receptors in the gastrointestinal tract.
5-HT4 Receptor Antagonism
The 5-HT4 receptors are G-protein coupled receptors that, when activated, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In the enteric nervous system, this signaling cascade facilitates the release of acetylcholine (ACh), a key neurotransmitter that promotes smooth muscle contraction and enhances gastrointestinal motility. As an antagonist, this compound blocks the binding of serotonin to 5-HT4 receptors, which would be expected to reduce gastrointestinal motility. This presents a contradiction to its prokinetic effects observed in preclinical models and early human studies, suggesting a more complex mechanism of action or potential species-specific effects.
5-HT3 Receptor Antagonism
The 5-HT3 receptors are ligand-gated ion channels. Their activation by serotonin in the gastrointestinal tract and the central nervous system is associated with nausea, vomiting, and visceral pain. Antagonists of the 5-HT3 receptor are well-established antiemetics. This compound's moderate antagonism at this receptor may contribute to a reduction in nausea and vomiting, which can be beneficial in patients with motility disorders.
This compound Experimental Data: A Singular Study
The primary source of human experimental data for this compound comes from a 1995 study by Delvaux et al. This study investigated the effects of intravenous this compound on esophageal motility in healthy male volunteers. The scarcity of further published trials makes independent verification and replication of these findings challenging.
| Parameter | Placebo (mean ± SD) | This compound (0.1 mg/kg) | This compound (0.3 mg/kg) | This compound (0.5 mg/kg) |
| Lower Esophageal Sphincter (LES) Basal Pressure (cmH₂O) | 23.3 ± 2.0 | Significant increase (P=0.036) | Significant increase (P=0.027) | Increase (P=0.052) |
| Amplitude of Peristaltic Waves (cmH₂O at T60) | Data not provided | Data not provided | 48.8 (P=0.0009) | 29.1 (P=0.029) |
| Data extracted from the abstract of Delvaux M, et al. Aliment Pharmacol Ther. 1995 Oct;9(5):563-9. |
Comparison with Alternative 5-HT4 Receptor Agonists
Given the limited data on this compound, a comparison with other, more extensively studied 5-HT4 receptor agonists such as Prucalopride and Tegaserod can provide valuable context for researchers. Unlike this compound, these agents are 5-HT4 receptor agonists, which is the more conventional approach to enhancing gastrointestinal motility via this pathway.
| Drug | Mechanism of Action | Key Efficacy Findings in Chronic Idiopathic Constipation (CIC) | Common Adverse Events |
| This compound | 5-HT4 antagonist, moderate 5-HT3 antagonist | Increased LES pressure and esophageal peristaltic amplitude in healthy volunteers[1] | Not well documented in publicly available literature |
| Prucalopride | Selective 5-HT4 receptor agonist | Significantly greater proportion of patients achieving ≥3 spontaneous complete bowel movements (SCBMs) per week compared to placebo.[2][3] | Headache, abdominal pain, nausea, diarrhea |
| Tegaserod | 5-HT4 receptor partial agonist | Shown to improve symptoms of irritable bowel syndrome with constipation (IBS-C). | Headache, abdominal pain, diarrhea |
Experimental Protocols
For researchers aiming to investigate the effects of prokinetic agents like this compound or its alternatives, standardized experimental protocols are crucial for generating reproducible data.
Esophageal Manometry
This procedure assesses the motor function of the upper esophageal sphincter (UES), the esophageal body, and the lower esophageal sphincter (LES).
Assessment of Gastric Emptying
Gastric emptying studies measure the time it takes for food to empty from the stomach. Scintigraphy is the gold standard method.
-
Patient Preparation: Patients fast overnight.
-
Test Meal: The patient consumes a standardized meal (e.g., egg whites) labeled with a radioactive isotope (e.g., Technetium-99m).
-
Imaging: A gamma camera acquires images of the stomach at specific time points (e.g., 0, 1, 2, and 4 hours) after meal ingestion.
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to determine the rate of gastric emptying.
Conclusion and Future Directions
For researchers in the field of gastrointestinal motility, this guide highlights the importance of robust, reproducible data. While the path for this compound is unclear, the comparative data from other 5-HT4 modulators like Prucalopride and Tegaserod offer valuable insights into the therapeutic potential of targeting this pathway. Future studies on novel prokinetic agents should prioritize comprehensive preclinical and clinical evaluations, with a commitment to publishing both positive and negative findings to foster a more complete and reliable scientific record.
References
- 1. Comparative efficacy of prucalopride and tegaserod in patients with predominantly constipated irritable bowel syndrome [scielo.org.mx]
- 2. Efficacy and Safety of Prucalopride in Chronic Constipation: An Integrated Analysis of Six Randomized, Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel therapies for constipation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Prokinetic Effects of Itopride and Metoclopramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the prokinetic performance of itopride and metoclopramide, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two agents.
Introduction
Prokinetic agents are pharmaceuticals that enhance gastrointestinal motility. They are crucial in treating various motility disorders, including gastroparesis and functional dyspepsia. This guide focuses on a comparative analysis of two such agents: itopride and the well-established metoclopramide. While both aim to improve gastric emptying and intestinal transit, their distinct mechanisms of action result in different efficacy and safety profiles.
Due to the limited and conflicting publicly available data on the prokinetic agent lintopride, a direct comparison with metoclopramide that meets the data and methodological requirements of this guide is not feasible at this time. The available literature describes this compound as a 5-HT4 antagonist with prokinetic properties, which is a paradoxical mechanism that requires further investigation. Therefore, this guide will focus on the comparison between itopride and metoclopramide, for which there is a more extensive body of comparative research.
Mechanisms of Action
The prokinetic effects of itopride and metoclopramide are achieved through different, yet overlapping, signaling pathways.
Itopride: A Dual-Action Prokinetic
Itopride hydrochloride's prokinetic activity stems from a unique dual mechanism.[1] It functions as both a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[1][2][3]
-
Dopamine D2 Receptor Antagonism: In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter by binding to D2 receptors, which suppresses acetylcholine (ACh) release from myenteric motor neurons.[2] Itopride blocks these D2 receptors, thereby counteracting dopamine's inhibitory effect and promoting gastric motility.
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, the enzyme responsible for acetylcholine degradation, itopride increases the local concentration of acetylcholine. This elevated acetylcholine level enhances its stimulatory effect on muscarinic receptors on smooth muscle cells, leading to stronger gastrointestinal contractions and accelerated peristalsis.
This combined mechanism results in a potent prokinetic effect throughout the gastrointestinal tract.
Metoclopramide: A Multifaceted Prokinetic and Antiemetic
Metoclopramide's prokinetic effects are primarily mediated through dopamine D2 receptor antagonism and serotonin 5-HT4 receptor agonism. At higher doses, it also exhibits 5-HT3 receptor antagonism, contributing to its antiemetic properties.
-
Dopamine D2 Receptor Antagonism: Similar to itopride, metoclopramide blocks D2 receptors in the gastrointestinal tract, reducing the inhibitory effects of dopamine and thereby promoting motility.
-
Serotonin 5-HT4 Receptor Agonism: Metoclopramide stimulates 5-HT4 receptors on enteric neurons, which enhances the release of acetylcholine. This cholinergic stimulation leads to increased gastrointestinal contractions and accelerated transit.
-
Serotonin 5-HT3 Receptor Antagonism: At higher concentrations, metoclopramide blocks 5-HT3 receptors in both the gut and the central nervous system. This action contributes to its antiemetic effects.
Comparative Efficacy Data
Direct head-to-head clinical trials comparing the efficacy of itopride and metoclopramide on gastric emptying using the gold-standard scintigraphy method are limited in the publicly available literature. However, preclinical studies and clinical trials in specific patient populations provide valuable comparative data.
Preclinical Data: In Vitro Motility Studies
A comparative study by Kamel et al. investigated the prokinetic effects of itopride and metoclopramide on isolated gastrointestinal tissues from rats and rabbits. The results demonstrated that itopride is more potent than metoclopramide in stimulating motility in the stomach fundus, jejunum, and colon.
| Gastrointestinal Tissue | Drug | ED50 (μg/ml) |
| Rat Stomach Fundus | Itopride | 0.44 ± 0.07 |
| Metoclopramide | 0.89 ± 0.12 | |
| Rabbit Jejunum | Itopride | 0.53 ± 0.09 |
| Metoclopramide | 1.13 ± 0.15 | |
| Rabbit Colon | Itopride | 0.61 ± 0.08 |
| Metoclopramide | 1.25 ± 0.19 |
Data adapted from Kamel et al. (2015).
Clinical Data: Gastric Residual Volume in Critically Ill Patients
A randomized controlled trial by Elmokadem et al. in critically ill patients with feeding intolerance provided quantitative data on the reduction of gastric residual volume (GRV), a key indicator of gastric emptying.
| Parameter | Itopride Group | Metoclopramide Group | p-value |
| Baseline GRV (ml) | 350 (250-400) | 325 (250-400) | 0.68 |
| Day 7 GRV (ml) | 100 (50-150) | 150 (100-250) | <0.001 |
| % Change in GRV from Baseline | -71.4% | -53.8% | <0.001 |
Data represents median (interquartile range). Adapted from Elmokadem et al. (2021).
Experimental Protocols
In Vitro Gastrointestinal Motility Assessment
This protocol is based on the methodology described by Kamel et al. (2015) for the comparative study of itopride and metoclopramide.
Objective: To compare the potency of itopride and metoclopramide in stimulating contractions of isolated gastrointestinal smooth muscle.
Materials:
-
Male albino rats and rabbits
-
Tyrode's solution
-
Itopride hydrochloride and Metoclopramide hydrochloride
-
Organ bath system with thermoregulation and aeration (95% O2, 5% CO2)
-
Isotonic transducer and data acquisition system
Procedure:
-
Tissue Preparation:
-
Animals are euthanized according to ethical guidelines.
-
Segments of the stomach fundus (rats), jejunum, and colon (rabbits) are isolated and placed in cold Tyrode's solution.
-
Longitudinal muscle strips of approximately 1.5 cm in length are prepared.
-
-
Experimental Setup:
-
Each tissue strip is suspended in a 10 ml organ bath containing Tyrode's solution at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
The tissues are connected to an isotonic transducer under a resting tension of 1 gram.
-
An equilibration period of 60 minutes is allowed, with the bathing solution changed every 15 minutes.
-
-
Drug Administration and Measurement:
-
After equilibration, cumulative concentrations of either itopride or metoclopramide are added to the organ bath.
-
The isotonic contractions of the muscle strips are recorded.
-
-
Data Analysis:
-
Dose-response curves are plotted for each drug on each tissue type.
-
The effective dose producing 50% of the maximal response (ED50) is calculated for each drug to determine relative potency.
-
Gastric Emptying Scintigraphy
This protocol is based on the methodology for assessing the effect of itopride on gastric emptying in patients with diabetes.
Objective: To quantitatively measure the rate of solid and liquid gastric emptying.
Patient Preparation:
-
Patients fast overnight.
-
Medications known to affect gastric motility are withheld for at least 48 hours prior to the study.
Procedure:
-
Test Meal:
-
A standardized test meal is prepared, consisting of:
-
Solid component: 100g of ground beef labeled with 99mTc-sulphur colloid.
-
Liquid component: 150 ml of 10% dextrose labeled with 67Ga-ethylenediaminetetraacetic acid (EDTA).
-
-
-
Drug Administration:
-
The prokinetic agent (e.g., itopride 200 mg) or placebo is administered orally a specified time before the meal.
-
-
Image Acquisition:
-
Immediately after meal ingestion, the patient is positioned under a gamma camera.
-
Anterior and posterior images of the stomach are acquired for 1 minute at regular intervals (e.g., every 15 minutes) for up to 4 hours.
-
-
Data Analysis:
-
Regions of interest are drawn around the stomach on each image.
-
The geometric mean of the counts in the anterior and posterior images is calculated and corrected for radioactive decay.
-
The percentage of the meal remaining in the stomach at each time point is calculated.
-
Gastric emptying curves are generated, and key parameters such as the half-emptying time (T50) and lag phase for solids are determined.
-
Conclusion
Both itopride and metoclopramide are effective prokinetic agents, but they operate through distinct primary mechanisms. Itopride's dual action of D2 receptor antagonism and acetylcholinesterase inhibition offers a potent prokinetic effect. Metoclopramide relies on D2 receptor antagonism and 5-HT4 receptor agonism.
The available preclinical and clinical data suggest that itopride may have a more potent and broader prokinetic effect across the gastrointestinal tract compared to metoclopramide. However, further large-scale, head-to-head clinical trials using standardized methodologies are needed to definitively establish the comparative efficacy and safety of these agents in various patient populations.
References
Independent Validation of 5-HT4 Receptor Agonists' Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mode of action of 5-HT4 receptor agonists, a class of drugs used to treat gastrointestinal motility disorders, with alternative therapeutic options. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the signaling pathways and experimental workflows. While the specific compound "Lintopride" was not found in available literature, this guide focuses on the well-established class of 5-HT4 receptor agonists, to which it likely belongs given its name and implied therapeutic area.
Mode of Action: 5-HT4 Receptor Agonists
5-hydroxytryptamine receptor 4 (5-HT4) agonists are a class of drugs that selectively bind to and activate 5-HT4 receptors.[1][2] These receptors are predominantly found in the gastrointestinal tract, as well as in the central nervous system.[3] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP). This, in turn, modulates the release of various neurotransmitters, including acetylcholine, which plays a crucial role in promoting gastrointestinal motility.[4] The primary therapeutic effect of 5-HT4 receptor agonists is the enhancement of peristalsis and acceleration of gastric, small intestinal, and colonic transit.[1]
Newer generation 5-HT4 receptor agonists, such as prucalopride, velusetrag, and YH12852, exhibit high selectivity for the 5-HT4 receptor, which minimizes off-target effects and improves their safety profile, particularly concerning cardiovascular health.
Comparative Analysis with Alternative Therapies
The following table summarizes the mode of action of 5-HT4 receptor agonists compared to other drug classes used in the management of gastrointestinal motility disorders like Irritable Bowel Syndrome with Constipation (IBS-C).
| Drug Class | Example(s) | Mechanism of Action | Primary Therapeutic Effect |
| 5-HT4 Receptor Agonists | Prucalopride, Velusetrag, YH12852 | Selective activation of 5-HT4 receptors, leading to enhanced acetylcholine release. | Increased gastrointestinal motility and prokinetic effects. |
| Guanylate Cyclase-C Agonists | Linaclotide, Plecanatide | Activate guanylate cyclase-C on the luminal surface of intestinal enterocytes, increasing intracellular and extracellular cGMP. | Increased intestinal fluid secretion and accelerated transit. |
| Chloride Channel Activators | Lubiprostone | Activates ClC-2 chloride channels on the apical membrane of gastrointestinal epithelial cells. | Increased chloride-rich fluid secretion into the intestine, softening stool and increasing motility. |
| Dopamine D2 Receptor Antagonists | Itopride | Antagonizes D2 receptors, leading to increased acetylcholine release, and inhibits acetylcholinesterase. | Enhanced gastric emptying and upper gastrointestinal motility. |
| Opioid Receptor Modulators | Eluxadoline | Acts as a mixed µ-opioid receptor agonist and delta-opioid receptor antagonist in the gut. | Reduces abdominal pain and diarrhea in IBS-D. |
Experimental Validation of 5-HT4 Receptor Agonist Activity
The mode of action of 5-HT4 receptor agonists is validated through a series of in vitro and in vivo experiments. These assays are crucial for determining the potency, selectivity, and functional effects of a novel compound.
Key Experimental Protocols
1. Receptor Binding Assays:
-
Objective: To determine the affinity and selectivity of the compound for the 5-HT4 receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human 5-HT4 receptor are prepared from a stable cell line (e.g., CHO-K1).
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand known to bind to the 5-HT4 receptor (e.g., [3H]GR113808) in the presence of varying concentrations of the test compound.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.
-
-
Selectivity Profiling: The compound is also tested against a panel of other receptors, ion channels, and enzymes to assess its off-target binding.
2. Functional Assays (cAMP Accumulation Assay):
-
Objective: To measure the agonist activity of the compound by quantifying the downstream signaling event (cAMP production).
-
Methodology:
-
Cell Culture: Cells expressing the 5-HT4 receptor are cultured in appropriate media.
-
Compound Incubation: The cells are incubated with varying concentrations of the test compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or a β-lactamase reporter system.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined to assess its potency.
-
3. In Vivo Models of Gastrointestinal Motility:
-
Objective: To evaluate the prokinetic effects of the compound in a living organism.
-
Methodology (Example: Guinea Pig Distal Colon Motility):
-
Tissue Preparation: The distal colon is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution.
-
Contractility Measurement: The contractile activity of the colon is recorded using an isometric force transducer.
-
Compound Administration: The test compound is added to the organ bath, and changes in contractile force and frequency are measured.
-
Antagonist Confirmation: The specificity of the effect is confirmed by administering a 5-HT4 receptor antagonist (e.g., GR113808), which should block the effects of the test compound.
-
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of 5-HT4 receptor agonists and the workflow for their experimental validation.
Caption: Signaling pathway of a 5-HT4 receptor agonist.
Caption: Experimental workflow for validating a 5-HT4 receptor agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. New-generation 5-HT4 receptor agonists: potential for treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Lintopride in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe disposal of Lintopride, a compound understood to be Itopride based on available safety data. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Hazard Assessment and Safety Precautions
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. According to safety data sheets (SDS), Itopride is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1][2][3][4]. Therefore, preventing its release into the environment is a primary concern[2].
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat or impervious clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dusts are generated. |
Segregation and Containerization of this compound Waste
Proper segregation and containment are the first steps in the disposal process. This ensures that this compound waste is not mixed with other waste streams, which could lead to unforeseen chemical reactions or improper disposal.
Step-by-Step Containerization Protocol:
-
Isolate Waste: Keep this compound waste separate from other chemical and biological waste.
-
Use Designated Containers:
-
Solid Waste: Place solid this compound, contaminated materials (e.g., weighing paper, gloves), and empty containers into a clearly labeled, sealed, and durable container designated for chemical waste.
-
Liquid Waste: For solutions containing this compound, absorb the liquid with an inert, non-combustible material like vermiculite or sand before placing it in the designated solid waste container. Do not discharge this compound solutions to sewer systems.
-
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound (Itopride) Waste"
-
The associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste from a laboratory setting.
References
Essential Safety and Handling Guide for Lintopride (Itopride Hydrochloride)
Note on Nomenclature: The information provided pertains to Itopride Hydrochloride. "Lintopride" may be a trade name, synonym, or potential misspelling. Researchers should confirm the identity of their specific compound and consult its specific Safety Data Sheet (SDS).
This guide provides essential safety, handling, and disposal information for laboratory professionals working with this compound (Itopride Hydrochloride). Adherence to these procedures is critical for ensuring personal safety and environmental protection.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is necessary to minimize exposure. The following table summarizes the recommended equipment based on Safety Data Sheets.[1][2][3]
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[4][5] |
| Hands | Chemical-Resistant Gloves | Impermeable gloves such as butyl rubber are recommended. Gloves must be inspected before use and disposed of properly after handling the material. |
| Body | Impervious Clothing / Lab Coat | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory | Suitable Respirator | Use in a well-ventilated area or under a chemical fume hood. For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used. For higher-risk activities or in case of insufficient ventilation, a full-face respirator may be necessary. |
Operational and Disposal Plans
Safe Handling and Storage Procedures
Engineering Controls:
-
Work in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Ensure that a safety shower and an eyewash station are readily accessible.
General Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the compound.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent contamination and moisture exposure.
-
Store away from direct sunlight and sources of ignition.
-
Recommended storage temperatures may vary; consult the specific product's insert, with some sources suggesting refrigeration (2-8°C) or freezing (-20°C).
Disposal Plan
This compound (Itopride Hydrochloride) is classified as very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is crucial to prevent environmental contamination.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Collect all waste, including unused product and contaminated materials (e.g., gloves, wipes), in a suitable, clearly labeled, and sealed container.
-
Disposal Method:
-
The primary and recommended method of disposal is to use a licensed hazardous material disposal company.
-
An alternative is chemical incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.
-
-
Prohibition: Do not dispose of this compound down the drain or into any water systems. All disposals must be in accordance with federal, state, and local regulations.
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Spill Response Workflow
Caption: Workflow for managing an accidental spill of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
